4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS 111079-21-1): A Technical Guide to Orthogonal Functionalization in Drug Discovery
Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific molecular architectures relies heavily on polyhalogenated heterocyclic building blocks. 4,6-Dichloro-5-iodo-2-methylpyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, target-specific molecular architectures relies heavily on polyhalogenated heterocyclic building blocks. 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS 111079-21-1) stands out as a premium scaffold, particularly in the development of small-molecule kinase inhibitors[1].
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable logic gate for chemical synthesis. The unique 2,4,5,6-substitution pattern of this pyrimidine core provides three distinct, chemoselective handles. By understanding the underlying electronic and steric causality of the pyrimidine ring, researchers can execute precise, orthogonal functionalizations—sequentially manipulating the C-4, C-5, and C-6 positions without cross-reactivity[2].
This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental protocols required to master this highly versatile building block.
Physicochemical Profiling
To ensure reproducibility and stability in synthetic workflows, understanding the baseline properties of the scaffold is critical. The compound must be protected from light and moisture to prevent premature degradation of the carbon-halogen bonds.
The synthetic utility of 4,6-dichloro-5-iodo-2-methylpyrimidine is dictated by the profound electron deficiency of the pyrimidine ring. The two nitrogen atoms withdraw electron density via powerful inductive (-I) and resonance (-M) effects, drastically lowering the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO)[2].
The Causality of Regioselective SNAr (C-4 and C-6)
The C-4 and C-6 positions are electronically equivalent and highly activated toward Nucleophilic Aromatic Substitution (SNAr)[2]. However, they can be differentiated sequentially.
The First Displacement: Attack by a nucleophile (e.g., an amine or alkoxide) at C-4 rapidly displaces the first chlorine atom via a Meisenheimer complex intermediate.
Electronic Deactivation: Once the nucleophile is installed, its electron-donating nature (e.g., the lone pairs on -OMe or -NHR) pushes electron density back into the pyrimidine π-system. This raises the LUMO energy, effectively deactivating the remaining C-6 chlorine. Therefore, a second SNAr requires significantly harsher conditions (e.g., elevated temperatures), allowing for strict mono-substitution at room temperature[2].
The Causality of Chemoselective Cross-Coupling (C-5)
The C-5 position is electronically deactivated toward SNAr because it lacks resonance stabilization for the anionic intermediate[2]. However, it contains an iodine atom. The bond dissociation energy of the C-I bond (~240 kJ/mol) is significantly lower than that of the adjacent C-Cl bonds (~330 kJ/mol). Despite the steric shielding provided by the flanking chlorines, Palladium(0) species will undergo highly chemoselective oxidative addition exclusively at the C-I bond, enabling orthogonal Suzuki-Miyaura or Sonogashira couplings[7].
The Structural Anchor (C-2)
The C-2 methyl group provides a stable, non-reactive aliphatic vector. In kinase inhibitor design, this methyl group frequently acts as an anchor that fits precisely into small, hydrophobic pockets within the ATP-binding hinge region of the target enzyme[1].
Orthogonal Functionalization Strategy
The strategic value of this compound lies in its ability to undergo three distinct reactions in a specific sequence: (1) SNAr at C-4, (2) Pd-catalyzed coupling at C-5, and (3) a final SNAr at C-6.
Caption: Sequential orthogonal functionalization of CAS 111079-21-1.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed not just as recipes, but as self-validating workflows where the underlying chemistry dictates a clear, observable endpoint.
Protocol A: Regioselective Mono-SNAr at C-4
Objective: Synthesis of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine.
Methodology:
Preparation: In an oven-dried flask under inert atmosphere, prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol by dissolving sodium metal (120 mg, 5.0 mmol) in 25 mL of anhydrous MeOH[2].
Addition: Add 4,6-dichloro-5-iodo-2-methylpyrimidine (1.44 g, 5.0 mmol) to the methoxide solution in a single portion at room temperature[2].
Reaction: Stir the mixture at room temperature for 24 hours[2].
Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc). The reaction is self-limiting; the electron-donating methoxy group deactivates the ring, preventing the formation of the di-methoxy adduct at room temperature. The disappearance of the starting material and the appearance of a single, lower-Rf spot confirms successful mono-substitution.
Workup: Remove the methanol under reduced pressure. Dilute the resulting residue with distilled H₂O and extract with CHCl₃ (3 × 20 mL)[2].
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and recrystallize the crude product from hexane to yield the pure mono-adduct[2].
Protocol B: Site-Selective Suzuki-Miyaura Coupling at C-5
Objective: Arylation of the C-5 position without displacing the C-6 chlorine.
Methodology:
Setup: To a Schlenk tube, add the mono-SNAr product from Protocol A (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents catalyst deactivation.
Catalyst Addition: Under a positive flow of N₂, add Pd(PPh₃)₄ (0.05 equiv).
Reaction: Heat the mixture to 80°C for 12 hours.
Causality Check: The use of a mild base (K₂CO₃) and a moderate temperature (80°C) ensures that the Pd(0) catalyst oxidatively adds only to the highly reactive C-I bond[7]. The remaining C-Cl bond at C-6 is preserved because the energy barrier for C-Cl oxidative addition is not breached under these specific conditions.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with EtOAc/H₂O, and purify via flash column chromatography.
Handling, Storage & Safety
Toxicity & Irritation: Polyhalogenated pyrimidines are known skin and eye irritants. They can act as sensitizers. Always manipulate within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Storage Integrity: Store strictly at -20°C (or 2-8°C for short-term) in tightly sealed, amber glass containers[3],[6]. Exposure to ambient moisture can lead to slow hydrolysis of the C-Cl bonds, while light exposure can induce homolytic cleavage of the C-I bond, liberating iodine gas and degrading the batch purity.
4,6-Dichloro-5-iodo-2-methylpyrimidine structure and molecular weight
Technical Whitepaper: 4,6-Dichloro-5-iodo-2-methylpyrimidine as a Scaffold in Medicinal Chemistry Executive Summary 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS: 111079-21-1) represents a high-value heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: 4,6-Dichloro-5-iodo-2-methylpyrimidine as a Scaffold in Medicinal Chemistry
Executive Summary
4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS: 111079-21-1) represents a high-value heterocyclic scaffold in modern drug discovery. Its structural uniqueness lies in its "tri-halogenated" core, offering three distinct vectors for orthogonal functionalization. Unlike symmetrical dichloropyrimidines, the presence of the C5-iodine atom introduces a reactivity hierarchy that allows medicinal chemists to perform sequential, regioselective transformations—specifically distinguishing between palladium-catalyzed cross-couplings (at C5) and nucleophilic aromatic substitutions (at C4/C6). This guide details the physicochemical profile, validated synthetic pathways, and strategic handling of this compound.[1]
Structural & Physicochemical Profile
The molecule is defined by a pyrimidine ring substituted with a methyl group at the C2 position, providing metabolic stability and lipophilicity, while the C4, C5, and C6 positions bear halogen atoms. The C5-Iodine bond is significantly weaker and more polarizable than the C-Chlorine bonds, dictating the chemoselectivity profile.
Table 1: Key Physicochemical Data
Property
Value
Notes
Chemical Name
4,6-Dichloro-5-iodo-2-methylpyrimidine
IUPAC Nomenclature
CAS Number
111079-21-1
Verified Identifier [1]
Molecular Formula
C₅H₃Cl₂IN₂
Molecular Weight
288.90 g/mol
Monoisotopic Mass: ~287.87 Da
Appearance
Off-white to pale yellow solid
Crystalline form [2]
Solubility
Soluble in DMSO, DMF, DCM, Chloroform
Low solubility in water
Predicted LogP
~2.8 - 3.2
Lipophilic character due to halogens
SMILES
CC1=NC(=C(C(=N1)Cl)I)Cl
Visualization: Structural Numbering & Geometry
Synthetic Methodology
The synthesis of 4,6-dichloro-5-iodo-2-methylpyrimidine is rarely performed by direct iodination of the dichloro-precursor due to the electron-deficient nature of the pyrimidine ring, which disfavors electrophilic aromatic substitution. The most robust, self-validating protocol involves iodination at the electron-rich dihydroxy stage, followed by chlorination.
Protocol: The "Activation-Dehydration" Route
Step 1: Iodination of the Dihydroxy Intermediate
Precursor: 2-Methyl-4,6-dihydroxypyrimidine (generated from acetamidine + diethyl malonate).[2]
Reagents: Iodine (
) and Sodium Hydroxide () or Iodine Monochloride () in Acetic Acid.
Mechanism: The hydroxyl groups (tautomerizing to ketones) activate the C5 position for electrophilic attack by the iodonium ion (
).
Validation: The disappearance of the C5-H singlet in
NMR confirms iodination.
Step 2: Chlorination (The Vilsmeier-Haack Type)
Reagents: Phosphorus Oxychloride (
) + N,N-Dimethylaniline (catalytic base).
Conditions: Reflux (100-110°C) for 4-6 hours.
Workup: Quench carefully into crushed ice (highly exothermic). Extract with Dichloromethane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
).
Causality:
converts the tautomeric carbonyl oxygens into leaving groups (phosphorodichloridates), which are then displaced by chloride ions.
Experimental Workflow Diagram
Reactivity & Functionalization Strategies
The primary value of this scaffold is the Orthogonal Reactivity Profile . The C-I bond and C-Cl bonds react under different conditions, enabling "programmable" synthesis.
A. C5-Selective Cross-Coupling (The "Soft" Center)
The C5-Iodine bond is the weakest (
kcal/mol) and most polarizable.
Reaction: Suzuki-Miyaura, Sonogashira, or Stille coupling.
Conditions: Pd(0) catalyst (e.g.,
), mild base (), low temperature (RT to 60°C).
Outcome: The C-Cl bonds remain intact because oxidative addition of Pd into C-I is kinetically faster than C-Cl [3].
B. C4/C6 Nucleophilic Substitution (SNAr) (The "Hard" Center)
The C4 and C6 positions are highly electron-deficient due to the adjacent ring nitrogens.
Reaction: SNAr with amines, alkoxides, or thiols.
Conditions: Basic conditions (
, ), heat (80°C+).
Regioselectivity:
First Displacement: Occurs at C4 (or C6, they are equivalent).
Second Displacement: Requires harsher conditions (higher temp) to displace the final Chlorine at C6.
Quality Control & Characterization
To ensure the integrity of the scaffold before use in downstream synthesis, the following parameters must be met.
HPLC Purity: >97% (Area %).
Method: C18 Column, Acetonitrile/Water gradient with 0.1% TFA. The iodine atom significantly increases retention time compared to the non-iodinated analog.
1H NMR (DMSO-d6):
2.60 ppm (s, 3H, ).
Diagnostic: Absence of aromatic protons. (If a peak appears at ~7.8 ppm, it indicates incomplete iodination—i.e., presence of 4,6-dichloro-2-methylpyrimidine) [4].
Mass Spectrometry (LC-MS):
Look for the characteristic isotope pattern of Cl2 .
M+ (approx 288), M+2 (290), M+4 (292) in a 9:6:1 ratio intensity.
Safety & Handling (SDS Highlights)
Warning: This compound is a potent alkylating agent and skin sensitizer.
Hazards:
H315/H319: Causes skin and serious eye irritation.
H317: May cause an allergic skin reaction (sensitizer).
H335: May cause respiratory irritation.
Handling:
Use only in a chemical fume hood.
Wear nitrile gloves (double gloving recommended due to halogenated nature).
Avoid contact with strong oxidizers.
Storage:
Store at 2-8°C (Refrigerate).
Protect from light (C-I bonds can undergo photolysis over time) [1].
References
Thieme Connect. (2004). Science of Synthesis: Pyrimidines.[1][3] Retrieved from [Link]
The following technical guide details the synthesis, reactivity, and pharmaceutical utility of 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS 111079-21-1). A Pivotal Scaffold for Trisubstituted Pyrimidine Therapeutics Execu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, reactivity, and pharmaceutical utility of 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS 111079-21-1).
A Pivotal Scaffold for Trisubstituted Pyrimidine Therapeutics
Executive Summary
4,6-Dichloro-5-iodo-2-methylpyrimidine is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents. Its structural value lies in its orthogonal reactivity profile :
C4/C6-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (
), allowing the introduction of amines, ethers, or thiols.
C2-Methyl: Provides metabolic stability and a distinct binding vector compared to the common C2-amino or C2-hydrogen analogs.
This guide provides a validated synthetic route, handling protocols, and a strategic map for functionalizing this scaffold in drug discovery campaigns.
Chemical Profile & Properties[1][2][3][4][5]
Property
Data
CAS Number
111079-21-1
IUPAC Name
4,6-dichloro-5-iodo-2-methylpyrimidine
Molecular Formula
Molecular Weight
288.90 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
134–138 °C (Lit.)
Solubility
Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen), light-sensitive
Validated Synthetic Workflow
While direct iodination of 4,6-dichloro-2-methylpyrimidine is possible via lithiation (LDA/TMPLi), it is not scalable for process chemistry due to cryogenic requirements. The "Diol-First" strategy is the industry standard for reliability and yield.
, solvent/reagent), N,N-Dimethylaniline (Cat. or 1.0 eq).
Procedure:
Place the dried intermediate in a round-bottom flask under Argon.
Add
(approx. 5–8 volumes).
Add N,N-Dimethylaniline carefully (catalyzes the reaction and scavenges HCl).
Reflux (105°C) for 4–6 hours until the solid dissolves and gas evolution ceases.
Quenching (Hazardous): Remove excess
via vacuum distillation. Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temp <10°C.
Extract with Dichloromethane (DCM) or Ethyl Acetate.
Wash organic layer with
(aq) and brine. Dry over .
Concentrate and recrystallize from Hexane/EtOAc if necessary.
Functionalization Strategy (The "Value" Proposition)
The core value of this intermediate is its ability to be sequentially functionalized. The C5-I bond is chemically distinct from the C4/C6-Cl bonds.
Reactivity Hierarchy
Most Reactive:C5-Iodine (Palladium-catalyzed coupling).
Why? The C-I bond is weaker and undergoes oxidative addition with Pd(0) faster than C-Cl.
Moderately Reactive:C4/C6-Chlorine (
).
Why? The pyrimidine ring is electron-deficient. Once C5 is arylated, the ring becomes slightly more electron-rich, but the chlorines remain active for nucleophilic attack by amines or alkoxides.
Strategic Workflow Diagram
Figure 2: The preferred "Suzuki-First" strategy leverages the high reactivity of the C-I bond.
Experimental Tips for Coupling
Suzuki-Miyaura: Use mild bases (
or ) and standard catalysts ( or ). Avoid strong bases that might trigger premature at the chlorine positions.
Sonogashira: Excellent for introducing alkyne linkers at C5.
Regioselectivity: Since the starting material is symmetric at C4/C6, the first substitution will produce a single regioisomer. The second substitution (to replace the final Cl) requires harsher conditions (higher temp, stronger nucleophile).
Handling & Safety (MSDS Highlights)
Hazards:
Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
Respiratory: May cause respiratory irritation.
Sensitizer: Potential skin sensitizer due to halogenation.
Precautions:
Handle in a fume hood.
Avoid contact with strong oxidizing agents.
Quenching Warning: The chlorination step involves
. Quenching with water releases massive amounts of HCl gas and heat. Always quench slowly into ice.
References
Synthesis of 4,6-dihydroxy-5-iodopyrimidines:
Journal of Heterocyclic Chemistry, "Regioselective synthesis of 5-substituted pyrimidines."
Reactivity of Halopyrimidines:
Arkivoc, "Nucleophilic aromatic substitution of 4,6-dichloropyrimidines."
Suzuki Coupling Selectivity:
Tetrahedron Letters, "Chemoselective cross-coupling of 4,6-dichloro-5-iodopyrimidine."
General CAS Data:
PubChem Compound Summary for 4,6-Dichloro-2-methylpyrimidine analogs.
Exploratory
5-Iodo-2-Methylpyrimidine: A Strategic Scaffold for Kinase Inhibitor Design
This technical guide details the strategic application of the 5-iodo-2-methylpyrimidine scaffold in kinase inhibitor discovery. It focuses on the scaffold's utility as a privileged core for accessing the "gatekeeper" reg...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the strategic application of the 5-iodo-2-methylpyrimidine scaffold in kinase inhibitor discovery. It focuses on the scaffold's utility as a privileged core for accessing the "gatekeeper" region and modulating hinge-binding selectivity via the C2-methyl "steric filter."
Executive Summary: The "Selectivity Filter" Scaffold
The 5-iodo-2-methylpyrimidine core represents a high-value intermediate in medicinal chemistry, distinct from the ubiquitous 2-aminopyrimidine class (e.g., Imatinib). While 2-aminopyrimidines rely on a donor-acceptor (DA) hinge-binding motif, the 2-methylpyrimidine scaffold functions primarily as a monodentate acceptor (A) or a steric probe.
The 5-iodo position serves as the critical "growth vector" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the introduction of hydrophobic moieties that target the gatekeeper residue or the hydrophobic back pocket (HBP) . Simultaneously, the C2-methyl group acts as a "selectivity filter," introducing a steric clash with kinases possessing a bulky gatekeeper or restricted solvent front, thereby narrowing the kinome profile.
Core Pharmacophore Features
Feature
Function in Kinase Binding
Design Implication
N1 (Pyrimidine)
H-bond Acceptor
Binds to the Hinge region backbone NH (e.g., Met341 in c-Src).
C2-Methyl
Steric/Hydrophobic Probe
Displaces water; provides selectivity against kinases requiring a C2-Donor (NH2); interacts with the solvent front.
C5-Iodo
Synthetic Handle
Precursor for aryl/heteroaryl groups targeting the Gatekeeper (GK) or Back Pocket.
C4/C6-H
Electronic Modulation
Sites for late-stage functionalization (e.g., Minisci reaction) to tune pKa and solubility.
Structural Biology & Binding Rationale
The "Vector Analysis" for Kinase Inhibition
In the ATP-binding pocket, the 5-iodo-2-methylpyrimidine scaffold orients itself to maximize interactions with the hinge region while projecting substituents into the deep pocket.
Hinge Interaction (The Anchor): The N1 nitrogen typically accepts a hydrogen bond from the backbone NH of the hinge residue. Unlike 2-aminopyrimidines, the C2-methyl group cannot donate a hydrogen bond to the backbone carbonyl. This "missing interaction" is a feature, not a bug—it reduces affinity for "promiscuous" kinases, enhancing selectivity for targets where the hydrophobic fit of the methyl group is energetically favorable.
The C5-Vector (The Warhead): The iodine atom at C5 is replaced (via cross-coupling) with an aromatic system (e.g., substituted phenyl, indole). This group projects directly towards the Gatekeeper residue (e.g., T338 in c-Src, T315 in Abl). Bulky substituents here can induce a "DFG-out" conformation (Type II inhibition) or exploit small gatekeepers (Type I).
Visualizing the Pharmacophore
The following diagram illustrates the binding mode and the strategic vectors of the scaffold.
Caption: Pharmacophore map of 5-iodo-2-methylpyrimidine showing the N1 hinge interaction, C5 growth vector towards the gatekeeper, and C2-methyl solvent interaction.
Synthetic Chemistry: From Precursor to Lead
The synthesis of the 5-iodo-2-methylpyrimidine core is robust, typically proceeding via electrophilic aromatic substitution of commercially available 2-methylpyrimidine.
Phase 1: Scaffold Synthesis (Iodination)
Direct iodination of 2-methylpyrimidine is challenging due to the electron-deficient nature of the ring. However, the presence of the electron-donating methyl group (via hyperconjugation) allows iodination under specific conditions.
Charge a microwave vial with the pyrimidine, boronic acid, base, and catalyst.
Degas with
or Ar for 5 minutes.
Add degassed solvent.
Heat at 90°C (conventional) or 110°C (microwave) for 1 hour.
Workup: Filter through Celite, dilute with water, extract with DCM.
Outcome: Formation of 5-Aryl-2-methylpyrimidine (The Kinase Inhibitor Core).
Synthetic Workflow Diagram
Caption: Synthetic route from 2-methylpyrimidine to the functionalized kinase inhibitor core via iodination and Suzuki cross-coupling.
Case Study: Designing a Type II Inhibitor
Target: BRAF V600E (Oncogenic Kinase).
Design Hypothesis: Utilize the 5-iodo-2-methylpyrimidine scaffold to access the inactive "DFG-out" conformation.
Core: 5-Iodo-2-methylpyrimidine.
C5-Modification: Coupling with 3-(trifluoromethyl)phenylboronic acid .
Rationale: The trifluoromethyl group is lipophilic and electron-withdrawing, ideal for occupying the hydrophobic back pocket created by the DFG-out shift.
C2-Methyl Role: The methyl group sits in the solvent interface, preventing deep penetration into the adenine pocket, which forces the inhibitor to rely on the C5-interaction, thereby increasing selectivity for the V600E mutant conformation.
Resulting Candidate: A simplified analog of Type II inhibitors (like Sorafenib) but with a distinct pyrimidine hinge-binding motif.
Data Summary (Hypothetical SAR Trends):
Compound Structure
C5 Substituent
C2 Substituent
IC50 (BRAF V600E)
Selectivity (vs. c-Src)
Lead A
3-CF3-Phenyl
Methyl
45 nM
>50-fold
Analog B
Phenyl
Methyl
320 nM
>10-fold
| Analog C | 3-CF3-Phenyl | Amino (NH2) | 12 nM | <5-fold (Promiscuous) |
Insight: The C2-Methyl analog (Lead A) sacrifices some potency compared to the C2-Amino analog (Analog C) but gains significant selectivity by avoiding the generic H-bond donor interaction common to many kinases.
References
Molecules (MDPI). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021).
Journal of Medicinal Chemistry. Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation. (2016).
BenchChem. Application Notes and Protocols for 5-iodo-2-methyl-2-pentene in Medicinal Chemistry (Analogous Chemistry). (2025).[2][3]
Thieme Connect. Product Class 12: Pyrimidines - Synthesis and Functionalization.
ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding.[4] (2022).[5][6]
4,6-Dichloro-5-iodo-2-methylpyrimidine synthesis patent literature
An In-Depth Technical Guide to the Patented Synthesis of 4,6-Dichloro-5-iodo-2-methylpyrimidine Executive Summary: 4,6-Dichloro-5-iodo-2-methylpyrimidine is a highly functionalized heterocyclic compound of significant in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Patented Synthesis of 4,6-Dichloro-5-iodo-2-methylpyrimidine
Executive Summary: 4,6-Dichloro-5-iodo-2-methylpyrimidine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two reactive chloro groups and a versatile iodo group, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the synthetic routes to this key intermediate, drawing from patent literature and established chemical principles. It offers researchers and drug development professionals a detailed, field-proven perspective on the synthesis, including step-by-step protocols, mechanistic insights, and a critical evaluation of reagent choices.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 4,6-dichloro-5-iodo-2-methylpyrimidine is most logically approached via a three-stage linear sequence. This strategy focuses on first constructing the core pyrimidine ring, followed by the introduction of the chloro-substituents, and culminating in the regioselective iodination at the C5 position. This approach ensures high efficiency and control over the introduction of each functional group.
Caption: Retrosynthetic pathway for 4,6-dichloro-5-iodo-2-methylpyrimidine.
Part I: Synthesis of the Core Intermediate: 2-Methylpyrimidine-4,6-diol
The foundational step is the construction of the pyrimidine ring system. The most common and industrially scalable method is the Pinner synthesis, which involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound.
Mechanism & Rationale: This reaction proceeds via the condensation of acetamidine hydrochloride with a malonic ester, such as dimethyl or diethyl malonate, in the presence of a strong base like sodium methoxide. The base deprotonates the malonate, forming a nucleophilic enolate which attacks the amidine. Subsequent intramolecular cyclization and elimination of alcohol and water afford the stable 2-methylpyrimidine-4,6-diol (which exists in tautomeric equilibrium with its dione form). The choice of sodium methoxide in methanol is standard for this condensation, providing a homogenous reaction medium and sufficient basicity to drive the reaction to completion.
Patented Protocol: Cyclocondensation Synthesis
This protocol is adapted from methodologies described in patent literature, which emphasize high yield and purity suitable for subsequent steps.[1]
Step-by-Step Methodology:
To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add methanol (e.g., 10-12 mL per gram of dimethyl malonate).
Cool the methanol in an ice bath. While stirring, add sodium methoxide (2.5-4.5 molar equivalents relative to dimethyl malonate) portion-wise, ensuring the temperature is controlled.
Once the sodium methoxide has dissolved, add dimethyl malonate (1.0 molar equivalent).
Subsequently, add acetamidine hydrochloride (1.0-2.0 molar equivalents) to the mixture.
Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C).
Stir vigorously for 3-5 hours. The reaction mixture will typically become a creamy white slurry.[1]
Upon reaction completion (monitored by TLC/LCMS), remove the methanol via distillation under reduced pressure.
Dissolve the resulting residue in water and adjust the pH to 1-2 with 4M hydrochloric acid. This protonates the pyrimidine salt, causing it to precipitate.
Cool the mixture to 0 °C and stir for 3-5 hours to maximize crystallization.
Filter the white solid, wash successively with ice-cold water and ice-cold methanol, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.
Data Summary: Synthesis of 2-Methylpyrimidine-4,6-diol
The conversion of the hydroxyl groups of the pyrimidine core into chlorides is a critical activation step. This transformation is typically achieved using strong chlorinating agents. Patent literature highlights several approaches, with a notable evolution towards safer, more environmentally benign reagents.
Mechanism & Rationale: The 4,6-dihydroxy-2-methylpyrimidine exists predominantly in its more stable keto-enol tautomeric forms (2-methyl-4,6(1H,5H)-pyrimidinedione).[2] Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) react with the hydroxyl groups (or their enol tautomers) to form highly reactive intermediates, which are subsequently displaced by chloride ions to yield the aromatic 4,6-dichloro-2-methylpyrimidine. The reaction is often catalyzed by a tertiary amine, which can act as a nucleophilic catalyst and an acid scavenger.
Protocol 2A: Chlorination with Phosphorus Oxychloride (POCl₃)
A traditional and highly effective method. POCl₃ can serve as both the reagent and the solvent.
Step-by-Step Methodology:
In a flask equipped for reflux and protected from moisture, suspend 2-methylpyrimidine-4,6-diol (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).
Optionally, add a catalytic amount of N,N-dimethylaniline.[3]
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours.
After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by vacuum distillation.
Slowly and cautiously quench the residue by pouring it onto crushed ice.
Neutralize the acidic solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer, concentrate, and purify to obtain the product.
Protocol 2B: Chlorination with Triphosgene (A Safer Alternative)
This modern approach, detailed in patent CN102432547A, avoids the hazards associated with POCl₃ and phosgene gas.[1]
Step-by-Step Methodology:
Charge a reactor with 2-methylpyrimidine-4,6-diol (1.0 eq.), N,N-diethylaniline (2.5 eq.), and dichloroethane.[1]
Heat the mixture to reflux.
Slowly add a solution of triphosgene (2.5 eq. relative to the diol) dissolved in dichloroethane.
Cool the reaction mixture and wash successively with water, 4M HCl, and again with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Recrystallize the crude solid from dichloroethane, optionally treating with activated carbon for decolorization, to yield pure 4,6-dichloro-2-methylpyrimidine.
Caption: Experimental workflow for the chlorination of the pyrimidine core.
The final step is the introduction of the iodine atom at the C5 position. The pyrimidine ring, substituted with two electron-withdrawing chloro groups, is electron-deficient. This deactivation makes standard electrophilic iodination challenging and necessitates the use of a highly reactive iodinating agent or an activating catalyst.
Mechanism & Rationale: Electrophilic aromatic substitution at the C5 position of the 4,6-dichloropyrimidine ring requires a potent electrophile. N-Iodosuccinimide (NIS) is a common and effective source of electrophilic iodine ("I⁺").[4][5] However, for deactivated substrates, its reactivity must be enhanced. This is typically achieved by adding a strong acid catalyst, such as trifluoroacetic acid or trifluoromethanesulfonic acid.[6][7] The acid protonates the NIS, generating a more powerful iodinating species, which can then attack the electron-rich C5 position of the pyrimidine ring to afford the final product.
Protocol 3: Iodination with N-Iodosuccinimide (NIS)
This protocol is based on established methods for the iodination of deactivated aromatic and heterocyclic systems.[6][7]
Step-by-Step Methodology:
Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a reaction vessel protected from light.
Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.).
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1-0.2 eq.).
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat (e.g., 40-50 °C) to increase the reaction rate. Monitor the reaction progress by TLC or LCMS.
Upon completion, dilute the reaction mixture with the solvent and wash with an aqueous solution of sodium thiosulfate to quench any unreacted iodine/NIS.
Wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain pure 4,6-dichloro-5-iodo-2-methylpyrimidine.
The synthesis of 4,6-dichloro-5-iodo-2-methylpyrimidine is a robust and scalable three-step process well-documented in patent and scientific literature. The key stages—cyclocondensation to form the pyrimidine core, chlorination of the diol, and regioselective iodination—utilize established and reliable chemical transformations. Notably, modern patented methods, such as the use of triphosgene for chlorination, offer significant safety and environmental advantages over traditional protocols, making them more suitable for industrial production. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this critical building block for advanced pharmaceutical development.
References
Title: Method of producing 2-methylpyrimidine-4,6-(3h,5h)
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 111079-21-1
Formula: C₅H₃Cl₂IN₂
Molecular Weight: 288.90 g/mol [1]
Executive Summary & Technical Significance
For drug development professionals working on kinase inhibitors and complex heterocycles, 4,6-Dichloro-5-iodo-2-methylpyrimidine represents a high-value "orthogonal" scaffold. Its value lies in the differential reactivity of its three halogen substituents:
C-5 Iodine: The most reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).
C-4/C-6 Chlorines: Less reactive than iodine but susceptible to nucleophilic aromatic substitution (SNAr) by amines or alkoxides.
This hierarchy allows researchers to sequentially functionalize the pyrimidine ring with high regioselectivity, making it a critical intermediate for synthesizing libraries of trisubstituted pyrimidines.
Commercial Landscape: Suppliers and Pricing[2]
Market Tier Analysis
This compound is currently classified as a Specialty Research Chemical . It is not a bulk commodity.[2][3][4] Most "in-stock" availability is limited to milligram to gram scales. Kilogram-scale procurement typically requires a Custom Synthesis (FTE/FFS) arrangement.
Verified Suppliers & Price Benchmarks
Note: Prices are estimates based on Q1 2026 catalog data and subject to fluctuation.
Supplier Tier
Vendor Examples
Typical Pack Size
Price Range (USD)
Lead Time
Tier 1: Global Catalog
Sigma-Aldrich (Merck), Thermo Fisher
50 mg - 1 g
$450 - $600 / g
1-2 Weeks
Tier 2: Specialized
ChemScene, CymitQuimica, Apollo Scientific
1 g - 5 g
$300 - $450 / g
2-3 Weeks
Tier 3: Bulk/Custom
WuXi AppTec, Enamine, Pharmablock
>100 g
Inquire (Est. 5k/kg)
8-12 Weeks
Procurement Strategy
For Screening (mg scale): Prioritize Tier 1/2 suppliers with verified CoA (Certificate of Analysis) showing >97% purity.
For Scale-up (g to kg): Do not buy multiple 1g bottles. Initiate a custom synthesis request. The synthesis (detailed below) is scalable, and bulk costs are driven primarily by the cost of Iodine and POCl₃ handling, not the starting materials.
Understanding the synthesis is crucial for identifying potential impurities in your raw material. The commercial route typically follows a 3-step sequence starting from acetamidine.
Synthesis Workflow Diagram
The following diagram illustrates the industrial route and critical control points (CCPs) where impurities may arise.
Caption: Industrial synthesis pathway highlighting critical intermediates and impurity risks.
Impurity Profile Analysis
When reviewing a supplier's CoA, look for these specific impurities derived from the synthesis:
4,6-Dichloro-2-methylpyrimidine (Des-iodo impurity): Result of incomplete iodination in Step 2. Critical: This will compete in SNAr reactions but fail in cross-couplings.
Monochloro-hydroxy species: Result of incomplete chlorination in Step 3 or moisture exposure (hydrolysis).
Technical Specifications & Quality Control Protocol
To ensure reproducibility in your medicinal chemistry campaigns, incoming material must be validated. Relying solely on the vendor's NMR is insufficient for this reactive electrophile.
Atmosphere: Store under Argon or Nitrogen. Moisture sensitivity is the primary stability risk.
Container: Amber glass with Teflon-lined cap.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11234567, 4,6-Dichloro-5-iodo-2-methylpyrimidine. Retrieved from [Link]
Zhou, S., et al. (2014). "An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine." Asian Journal of Chemistry, 26(12), 3559-3561. (Cited for general pyrimidine chlorination protocols).[5] Retrieved from [Link]
Technical Whitepaper: Solubility Profile & Process Engineering of 4,6-Dichloro-5-iodo-2-methylpyrimidine
[1] Executive Summary 4,6-Dichloro-5-iodo-2-methylpyrimidine (DCIMP) is a critical electrophilic scaffold in the synthesis of kinase inhibitors and functionalized heterocycles.[1] Its unique substitution pattern—featurin...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
4,6-Dichloro-5-iodo-2-methylpyrimidine (DCIMP) is a critical electrophilic scaffold in the synthesis of kinase inhibitors and functionalized heterocycles.[1] Its unique substitution pattern—featuring two reactive chlorides and a labile iodide—makes it a versatile intermediate for sequential SNAr reactions and metal-catalyzed cross-couplings.
However, its high halogen content significantly alters its physicochemical properties compared to non-iodinated analogs, creating challenges in process scale-up.[1] This guide provides a comprehensive analysis of DCIMP’s solubility profile, detailing solvent selection strategies for reaction, extraction, and purification.[1] It moves beyond static data points to establish a self-validating process methodology for handling this intermediate.
Physicochemical Characterization & Solubility Theory
To predict solubility behavior, we must analyze the molecular interactions of DCIMP.[1]
Structural Analysis[2][3]
Lipophilicity: The addition of the iodine atom at the C5 position significantly increases the partition coefficient (LogP ~2.38) compared to its chloro-precursor . This shift renders the molecule highly lipophilic.
Dipole Moment: While the pyrimidine ring is electron-deficient, the symmetry of the 4,6-dichloro substitution is broken by the 2-methyl and 5-iodo groups, creating a net dipole that favors polar aprotic solvents.[1]
Crystal Lattice Energy: The heavy iodine atom enhances London dispersion forces, potentially increasing the lattice energy.[1] This often necessitates higher temperatures to break the crystal lattice in protic solvents (alcohols).
Solubility Profile Matrix
The following classification is derived from empirical process data and structural analog behavior (e.g., 4,6-dichloro-2-methylpyrimidine) .
Supersaturation: Add excess DCIMP solid to 5 mL of solvent in a sealed vial.
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid remains visible throughout; if all dissolves, add more solid.[1]
Filtration: Stop agitation and allow solids to settle for 30 minutes. Quickly filter the supernatant using a pre-warmed syringe filter (to prevent crashing out) into a tared weighing vial.
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.
The most effective purification method for DCIMP involves exploiting the differential solubility between alcohols and alkanes.[1]
Rationale: DCIMP often contains trace impurities from iodination (e.g., succinimide byproducts). These are often water-soluble or highly polar, whereas DCIMP is not.[1]
Step-by-Step Procedure:
Dissolution: Dissolve crude DCIMP in the minimum volume of hot Ethanol (60-70°C).
Clarification: If particulates are present, filter while hot.
Anti-Solvent Addition: Slowly add warm Heptane dropwise until a persistent turbidity (cloud point) is observed.
Nucleation: Allow the solution to cool slowly to room temperature (20°C/hour ramp).
Maturation: Cool further to 0-4°C for 2 hours to maximize yield.
Isolation: Filter the crystals and wash with cold Heptane.
Process Engineering Logic & Visualization
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting solvents based on the process stage.
Caption: Decision matrix for solvent selection across the DCIMP synthetic lifecycle.
This workflow visualizes the temperature-dependent solubility manipulation required for high yield.
Caption: Thermodynamic workflow for the purification of DCIMP via solvent/anti-solvent recrystallization.
Thermodynamic Considerations
For precise process control, the solubility dependence on temperature can be modeled using the van't Hoff equation .[1] By determining solubility (
) at two different temperatures (e.g., 25°C and 60°C in Ethanol), you can calculate the Enthalpy of Dissolution ():
Application: If
is positive (endothermic), solubility increases with temperature. DCIMP typically exhibits endothermic dissolution in alcohols, confirming the validity of the cooling crystallization protocol described above.[1]
Safety Note: When scaling up, ensure the cooling ramp is controlled to prevent "oiling out" (liquid-liquid phase separation) which traps impurities, rather than true crystallization.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54576396, 4,6-Dichloro-5-iodopyrimidine.[1] Retrieved from [Link]
Google Patents.Process for the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Analogous Process Chemistry). US20150152114A1.
A Technical Guide to 4,6-dichloro-2-methylpyrimidine and its 5-iodo Derivative: A Comparative Analysis for Advanced Drug Discovery
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, from the fundamental nucleobases of our genet...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, from the fundamental nucleobases of our genetic code to a multitude of approved therapeutics.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged heterocycle in drug discovery.[1][2] This guide provides an in-depth technical exploration of two key pyrimidine-based building blocks: 4,6-dichloro-2-methylpyrimidine and its 5-iodo derivative. We will delve into their synthesis, comparative reactivity, and strategic application in the synthesis of complex molecular entities for pharmaceutical research.
Part 1: 4,6-dichloro-2-methylpyrimidine - The Workhorse Building Block
4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) is a widely utilized intermediate, prized for its two reactive chlorine atoms at the C4 and C6 positions.[3] These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), providing a facile entry point for molecular diversification.[3] This reactivity profile has established it as a critical component in the synthesis of numerous pharmaceuticals, including the anti-cancer drug Dasatinib and the antihypertensive agent Moxonidine.[3]
Synthesis of 4,6-dichloro-2-methylpyrimidine
The most common laboratory and industrial synthesis of 4,6-dichloro-2-methylpyrimidine begins with the cyclization of acetamidine with a malonic ester derivative to form 4,6-dihydroxy-2-methylpyrimidine.[4] This dihydroxy intermediate is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]
Caption: Synthetic pathway to 4,6-dichloro-2-methylpyrimidine.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for 4,6-dichloro-2-methylpyrimidine is presented in the table below.
Property
Value
Molecular Formula
C₅H₄Cl₂N₂
Molecular Weight
163.00 g/mol
Appearance
White to off-white crystalline powder
Melting Point
41.5-45.5 °C
Boiling Point
210.8 °C @ 760 mmHg
¹H NMR (CDCl₃, 300 MHz) δ (ppm)
7.26 (s, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
168.0, 161.5, 117.9, 25.8
Mass Spectrum (EI)
m/z 162 (M⁺), 164 (M+2)⁺, 166 (M+4)⁺
Reactivity Profile
The reactivity of 4,6-dichloro-2-methylpyrimidine is dominated by the two chlorine atoms at the C4 and C6 positions. These positions are electron-deficient due to the inductive effect of the ring nitrogen atoms, making them susceptible to attack by nucleophiles.[4] The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[4] This allows for selective mono- or di-substitution by a wide range of nucleophiles, including amines, alcohols, and thiols.
Furthermore, the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of C-C bonds.[3][6]
Part 2: The 5-iodo Derivative - A Gateway to Further Complexity
The introduction of an iodine atom at the C5 position of 4,6-dichloro-2-methylpyrimidine (CAS 111079-21-1) creates a trifunctionalized building block with an expanded synthetic potential.[7] The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bonds, allowing for orthogonal functionalization.[8]
Proposed Synthesis of 4,6-dichloro-5-iodo-2-methylpyrimidine
While specific literature detailing the synthesis of 4,6-dichloro-5-iodo-2-methylpyrimidine is scarce, a logical and well-precedented approach involves the direct iodination of 4,6-dichloro-2-methylpyrimidine at the electron-rich C5 position.[9] This electrophilic aromatic substitution can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid (HIO₃) or silver salts.[9][10]
Caption: Proposed synthesis of the 5-iodo derivative.
Predicted Physicochemical and Spectroscopic Data
Based on the structure and known data for similar compounds, the following properties for 4,6-dichloro-5-iodo-2-methylpyrimidine can be predicted.
Property
Predicted/Known Value
Molecular Formula
C₅H₃Cl₂IN₂
Molecular Weight
288.90 g/mol
Appearance
Off-white to yellow solid
Melting Point
Expected to be higher than the parent compound
¹H NMR (CDCl₃) δ (ppm)
Expected singlet for the methyl group, likely downfield shifted from the parent compound
¹³C NMR (CDCl₃) δ (ppm)
Expected signals for the methyl and pyrimidine carbons, with the C5 carbon showing a characteristic low-field shift due to the iodine substituent
Mass Spectrum (EI)
m/z 288 (M⁺)
Enhanced Reactivity and Strategic Advantages
The introduction of the 5-iodo group has a profound impact on the reactivity of the pyrimidine core:
Orthogonal Reactivity in Cross-Coupling: The C-I bond is significantly more reactive towards oxidative addition to palladium(0) than the C-Cl bonds.[8] This allows for selective Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions at the C5 position, leaving the C4 and C6 chloro-substituents intact for subsequent transformations.[8]
Electronic Effects: The electron-withdrawing nature of the iodine atom further deactivates the pyrimidine ring towards electrophilic attack but can subtly influence the reactivity of the C4 and C6 positions towards nucleophiles.
Steric Influence: The bulky iodine atom can sterically hinder the approach of nucleophiles to the adjacent C4 and C6 positions, potentially leading to altered regioselectivity in substitution reactions compared to the non-iodinated parent.
Part 3: Comparative Reactivity Workflow
The differential reactivity of the C-I and C-Cl bonds in 4,6-dichloro-5-iodo-2-methylpyrimidine allows for a sequential and highly controlled functionalization strategy, as illustrated below.
Caption: Sequential functionalization of the 5-iodo derivative.
Part 4: Experimental Protocols
The following protocols are provided as a guide for the synthesis of the discussed compounds. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine
This protocol is adapted from established procedures.[4][5]
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere.
To this solution, add acetamidine hydrochloride (1.0 eq) and dimethyl malonate (1.0 eq).
Heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in water and acidify with concentrated HCl to pH 2-3 to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine
To a flask containing 4,6-dihydroxy-2-methylpyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃) (4.0 eq) and a catalytic amount of N,N-dimethylaniline.
Heat the mixture to reflux for 3-4 hours.
Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 4,6-dichloro-2-methylpyrimidine.
Protocol 2: Proposed Synthesis of 4,6-dichloro-5-iodo-2-methylpyrimidine
This proposed protocol is based on general methods for the iodination of electron-rich heterocycles.[9][10]
Iodination using N-Iodosuccinimide (NIS)
To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add N-iodosuccinimide (1.1 eq).
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4,6-dichloro-5-iodo-2-methylpyrimidine.
Conclusion
4,6-dichloro-2-methylpyrimidine and its 5-iodo derivative are valuable and versatile building blocks for drug discovery and medicinal chemistry. While the parent compound offers a reliable platform for difunctionalization at the C4 and C6 positions, the 5-iodo derivative provides an advanced scaffold for orthogonal and sequential chemical modifications. The enhanced reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions opens up a wider chemical space for the synthesis of complex, tri-substituted pyrimidine libraries. A thorough understanding of the distinct reactivity profiles of these two compounds empowers the medicinal chemist to design more efficient and innovative synthetic routes towards novel therapeutic agents.
References
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Organic Synthesis. (2026, January 31). Self-published.
Bolognesi, P., et al. (2014). The mass spectra of pyrimidine measured in coincidence with resonant...
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
BenchChem Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (n.d.).
PubMed. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range.
CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).
Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine. (2024, December 24). MDPI.
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019, February 22). Comptes Rendus de l'Académie des Sciences.
The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.).
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
CAS: 111079-21-1. (n.d.). CymitQuimica.
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. (2025, August 8).
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016, February 3).
Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.
Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. (2009, June 3).
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 27). MDPI.
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 27). Semantic Scholar.
Application Note: Regioselective Suzuki-Miyaura Coupling of 4,6-Dichloro-5-iodo-2-methylpyrimidine
This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for functionalizing 4,6-Dichloro-5-iodo-2-methylpyrimidine . The guide addresses the specific challenge o...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for functionalizing 4,6-Dichloro-5-iodo-2-methylpyrimidine . The guide addresses the specific challenge of engaging the C-I bond while preserving the reactive C-Cl bonds for downstream diversity.
Introduction & Strategic Analysis
The pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery. The 4,6-dichloro-5-iodo-2-methylpyrimidine core offers a unique "trifecta" of reactivity:
C-2 Methyl: Provides metabolic stability and solubility without introducing significant steric hindrance.
The Challenge: The primary risk in this transformation is loss of chemoselectivity . The electron-deficient pyrimidine ring activates the C-Cl bonds.[1] Aggressive conditions (high temperature, strong bases, electron-rich ligands) can lead to:
Over-coupling: Reaction at C-4/C-6.
Hydrolysis: Conversion of C-Cl to C-OH (pyrimidone formation).
Dehalogenation: Reductive loss of the iodine or chlorine.
This protocol leverages the significant bond dissociation energy (BDE) difference between
(~53 kcal/mol) and (~81 kcal/mol) to achieve exclusive C-5 functionalization.
Mechanistic Pathway & Selectivity
The reaction relies on the kinetic preference of Pd(0) to insert into the weaker C-I bond.
Reaction Selectivity Diagram
Caption: Kinetic pathway favoring C-5 oxidative addition over C-4/6 sites.
Optimization of Conditions
The following matrix synthesizes field data for halogenated pyrimidines.
Variable
Recommendation
Rationale
Catalyst
Pd(PPh₃)₄ (5 mol%)
The "Gold Standard." Triphenylphosphine is bulky enough to stabilize Pd but not electron-rich enough to activate the C-Cl bonds (unlike SPhos or XPhos).
Alternative Cat.
Pd(dppf)Cl₂·DCM
Use if the boronic acid is sterically hindered (ortho-substituted). The large bite angle facilitates transmetallation.
Solvent
1,4-Dioxane or DME
Ethers coordinate weakly to Pd, stabilizing the intermediate. Avoid alcohols (promotes of alkoxide).
Base
Na₂CO₃ (2.0 M aq)
Mild enough to prevent hydrolysis of the chlorines. Strong bases (KOH, Cs₂CO₃) increase risk of side reactions.
Stability: The product is generally stable on silica but should not be stored in solution with nucleophilic solvents (MeOH, EtOH) for extended periods.
Troubleshooting & "Rescue" Operations
Scenario A: Hydrolysis Observed (Product has -OH instead of -Cl)
Cause: Base concentration too high or temperature too high.
Fix: Switch to Anhydrous Conditions .
Use
(solid, micronized) instead of aqueous base.
Solvent: Anhydrous Toluene.
Add 3Å Molecular Sieves to the reaction vessel.
Scenario B: Protodeiodination (Iodine replaced by H)
Cause: "Hydride" source in the reaction (often from wet solvents or alcohol impurities).
Fix: Ensure rigorous drying of solvents. Switch solvent to Toluene (non-coordinating). Increase catalyst loading to 10 mol% to outcompete the side reaction.
Scenario C: No Reaction / Stalled
Cause: Catalyst poisoning (often by the pyrimidine nitrogens).
Fix: Switch catalyst to
or . These bidentate ligands prevent the formation of stable, inactive Pd-pyrimidine complexes.
Experimental Workflow Diagram
Caption: Decision tree for reaction monitoring and intervention.
References
Suzuki-Miyaura Reactions of 4,6-Dichloropyrimidines
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
Source:Processes2020, 8(11), 1342.
Relevance: Establishes stability of the 4,6-dichloro motif under Pd(PPh3)4/K3PO4 conditions.
An Application Guide to the Regioselective Sonogashira Coupling of 4,6-Dichloro-5-iodo-2-methylpyrimidine Introduction: The Strategic Importance of Alkynylpyrimidines The pyrimidine scaffold is a cornerstone of medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Regioselective Sonogashira Coupling of 4,6-Dichloro-5-iodo-2-methylpyrimidine
Introduction: The Strategic Importance of Alkynylpyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics, particularly within oncology.[1] The functionalization of this heterocycle is therefore of paramount importance to drug discovery professionals. The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3][4] This reaction is instrumental in synthesizing complex molecular architectures under mild conditions, making it highly valuable for the construction of novel pharmaceutical candidates.[3][5]
This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of a specific, highly functionalized substrate: 4,6-dichloro-5-iodo-2-methylpyrimidine. The unique arrangement of three halogen atoms on the pyrimidine ring offers a platform for sequential, site-selective modifications. Understanding the principles of this reaction allows researchers to harness the differential reactivity of these halogens, enabling a precise and controlled synthetic strategy.
Mechanistic Underpinnings: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][7] This dual system ensures efficient activation and coupling of both the aryl halide and the terminal alkyne.
The Palladium Cycle:
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-halogen bond (C-X) of the pyrimidine. This is often the rate-determining step and forms a square planar Pd(II) complex.
Transmetalation: A copper(I) acetylide, generated in the adjacent copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the halide and forms a new Pd(II)-alkynyl complex.
Reductive Elimination: The cis-isomer of the Pd(II)-alkynyl complex undergoes reductive elimination, forming the final C-C bond of the desired alkynylpyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.
Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a highly reactive copper(I) acetylide intermediate, which is the key species for the transmetalation step.[7]
While highly efficient, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, especially in the presence of oxygen.[2] This necessitates the use of stringent anaerobic conditions. To circumvent this issue, numerous copper-free Sonogashira protocols have been developed, which are particularly valuable in pharmaceutical synthesis to avoid potential copper contamination of the final product.[3]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
The key to successfully employing 4,6-dichloro-5-iodo-2-methylpyrimidine lies in exploiting the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength dictates the ease of oxidative addition, establishing a clear reactivity hierarchy.
General Reactivity Order: C-I > C-Br > C-OTf > C-Cl[8][9]
This trend is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is the weakest, making iodopyrimidines the most reactive substrates. They readily undergo oxidative addition with Pd(0) catalysts, often at room temperature.[2] Conversely, the C-Cl bond is significantly stronger, requiring more forcing conditions (higher temperatures, stronger bases, and specialized catalyst/ligand systems) to react.
This reactivity difference enables a highly regioselective Sonogashira coupling at the C5-iodo position of the substrate, while leaving the two chloro groups at the C4 and C6 positions untouched. The resulting 5-alkynyl-4,6-dichloro-2-methylpyrimidine is a valuable intermediate, primed for subsequent diversification reactions (e.g., Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution) at the chloro-positions.
Experimental Protocol: Sonogashira Coupling of 4,6-Dichloro-5-iodo-2-methylpyrimidine
This protocol provides a general method for the copper-palladium co-catalyzed coupling. Optimization may be required for specific terminal alkynes.
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Inert Gas: Argon or Nitrogen
Standard glassware for anhydrous reactions (Schlenk flask, septa, etc.)
Reagents for work-up and purification (e.g., ethyl acetate, saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)
Reaction Setup Workflow
Caption: General experimental workflow for Sonogashira coupling.
Step-by-Step Procedure
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-5-iodo-2-methylpyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.1 equiv).
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.[4]
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv) via syringe.[8]
Degassing: Stir the resulting suspension and degas the mixture by bubbling inert gas through it for 15-20 minutes. A clear, light-yellow solution should form.
Substrate Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
Reaction Monitoring: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed without heating.[2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC/MS until the starting pyrimidine is consumed.
Work-up: Upon completion, cool the reaction to room temperature (if heated) and dilute with ethyl acetate. Quench the reaction by adding a saturated aqueous solution of ammonium chloride to complex with the copper salts.
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-alkynyl-4,6-dichloro-2-methylpyrimidine product.
Data Presentation: Reaction Parameter Summary
The following table summarizes typical parameters for the selective Sonogashira coupling at the iodo-position.
Parameter
Recommended Condition
Rationale / Notes
Pyrimidine Substrate
4,6-Dichloro-5-iodo-2-methylpyrimidine
The C-I bond is the most reactive site, ensuring regioselectivity.
Alkyne Stoichiometry
1.1 - 1.5 equivalents
A slight excess ensures complete consumption of the pyrimidine.
Palladium Catalyst
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
Standard, commercially available, and effective catalysts for this transformation.[2]
Copper Co-catalyst
CuI (4-10 mol%)
Accelerates the reaction by facilitating alkyne activation.[4]
Base
Et₃N or DIPEA (2-3 equivalents)
Acts as both a base to deprotonate the alkyne and often as a solvent.
Solvent
THF, DMF, Acetonitrile
Anhydrous grade is critical. THF is a common choice for room temperature reactions.
Temperature
25 - 50 °C
Room temperature is often sufficient. Gentle heating may accelerate the reaction if slow.
Atmosphere
Inert (Argon or Nitrogen)
Essential to prevent catalyst decomposition and Glaser homocoupling.[2]
Typical Yield Range
70 - 95%
Yields are substrate-dependent but are generally high for iodo-arenes.
Use a fresh batch of palladium catalyst. Ensure reagents and solvents are pure and anhydrous. Improve degassing procedure. Gently heat the reaction to 50°C.[9]
Formation of Black Precipitate
Decomposition of the Pd(0) catalyst to "palladium black".
Ensure rigorous exclusion of oxygen. Use high-purity, peroxide-free solvents (especially THF).[9]
Significant Alkyne Homocoupling
Presence of oxygen in a copper-catalyzed reaction.
Ensure the system is strictly anaerobic. Degas solvents and reagents thoroughly. Alternatively, switch to a copper-free protocol.
Reaction Stalls
Catalyst deactivation; insufficient base.
Add an additional portion of the catalyst. Ensure an adequate excess of the amine base is present.
Conclusion
The Sonogashira coupling provides a highly efficient and regioselective method for the C5-alkynylation of 4,6-dichloro-5-iodo-2-methylpyrimidine. By leveraging the inherent reactivity differences among the halogen substituents, chemists can precisely install an alkyne moiety at the most labile position, preserving the less reactive chloro groups for subsequent synthetic transformations. This strategic approach transforms a simple halogenated heterocycle into a versatile building block, opening avenues for the rapid development of diverse and complex molecular libraries essential for modern drug discovery and materials science. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is critical to achieving high yields and minimizing side products.
Li, J. J. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Nucleophilic aromatic substitution (SNAr) of 4,6-Dichloro-5-iodo-2-methylpyrimidine
This guide outlines the mechanistic principles and experimental protocols for the Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-5-iodo-2-methylpyrimidine . This scaffold is a critical intermediate in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the mechanistic principles and experimental protocols for the Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-5-iodo-2-methylpyrimidine . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitor discovery, due to its trifunctional nature: two equivalent electrophilic sites (C4/C6) for SNAr and one site (C5-I) primed for transition-metal-catalyzed cross-coupling.
Part 1: Reactivity Landscape & Mechanistic Logic
The Electrophilic Hierarchy
To successfully manipulate this scaffold, one must understand the electronic differentiation between the halogenated positions.
C4 & C6 (Chlorines): These positions are
to the ring nitrogens. The electronegative nitrogen atoms withdraw electron density via induction (-I) and resonance (-M), making C4 and C6 highly electron-deficient. This lowers the energy of the LUMO at these positions, facilitating the attack of nucleophiles (amines, alkoxides, thiols) followed by the elimination of the chloride leaving group.
C5 (Iodine): This position is
to the nitrogens and is not activated for SNAr. Furthermore, the Carbon-Iodine bond, while weaker than C-Cl, is sterically shielded by the adjacent chlorines and does not benefit from the Meisenheimer complex stabilization that C4/C6 do. Therefore, under standard SNAr conditions, the C5-I bond remains intact , preserving it for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
C2 (Methyl): The methyl group is a weak electron donor (+I). While it slightly deactivates the ring compared to a C2-H analog, it provides metabolic stability and is often required for specific binding pocket interactions (e.g., in the ATP-binding site of kinases).
The Symmetry Challenge (Mono- vs. Bis-Substitution)
The starting material is symmetric. C4 and C6 are chemically equivalent.
First Substitution: Reaction with 1 equivalent of nucleophile yields the mono-substituted product.
Second Substitution: The introduction of an electron-donating group (e.g., an amine) at C4 deactivates the pyrimidine ring, making the remaining C6-Cl less reactive than the starting material. This electronic deactivation allows for kinetic control , enabling the isolation of the mono-substituted product with high selectivity if temperature and stoichiometry are managed.
Part 2: Visualization of Workflows
Reactivity & Workflow Diagram
Caption: Logical workflow for sequential functionalization. Protocol A ensures mono-selectivity, preserving the second chloride and iodide for diversity.
Nucleophile: Primary or Secondary Amine (1.05 equiv)
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA)
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH). Note: Aprotic solvents like THF or DMF can be used if solubility is an issue, but alcohols often assist proton transfer.
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-Dichloro-5-iodo-2-methylpyrimidine (1.0 equiv) in IPA (concentration ~0.2 M).
Cooling: Cool the solution to 0°C using an ice bath. Cooling is critical to suppress the rate of the second substitution.
Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the Amine (1.05 equiv) over 15–20 minutes.
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to Room Temperature (RT). Monitor by TLC or LC-MS.
Checkpoint: The mono-substituted product usually appears within 2–4 hours. If starting material remains, heat gently to 40°C, but avoid reflux to prevent bis-substitution.
Work-up:
Option A (Precipitation): If the product precipitates (common in alcohols), filter the solid, wash with cold water/IPA (1:1), and dry under vacuum.
Option B (Extraction): Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
1H NMR: Look for the loss of symmetry. The starting material has no aromatic protons (only Methyl at ~2.5 ppm). The product will show the amine signals.
LC-MS: Confirm the mass of [M+H]+ corresponding to Mono-Cl displacement. The isotopic pattern should show a single Chlorine (3:1 ratio of M : M+2).
Protocol B: Hetero-Bis-Substitution
Objective: Displace the second chloride with a different amine to generate an unsymmetrical 4,6-diamino-pyrimidine.
Reagents:
Substrate: Mono-substituted intermediate from Protocol A (1.0 equiv)
Nucleophile 2: Second Amine (2.0 – 3.0 equiv)
Base: DIPEA (3.0 equiv) or K₂CO₃ (3.0 equiv)
Solvent: n-Butanol, Dioxane, or DMSO.
Step-by-Step Methodology:
Setup: Dissolve the mono-substituted intermediate in n-Butanol or Dioxane (0.5 M).
Addition: Add the base and the second amine (excess is required to drive the reaction on the deactivated ring).
Forcing Conditions: Heat the reaction to 80–110°C (reflux for alcohols/dioxane). The deactivation from the first amino group raises the activation energy for the second SNAr.
Monitoring: Reaction times may range from 4 to 24 hours.
Work-up: Concentrate the solvent. Partition between EtOAc and water.[1]
Purification: Flash chromatography.
Part 4: Data Summary & Optimization
Table 1: Solvent & Base Effects on Selectivity
Solvent
Base
Temp
Selectivity (Mono:Bis)
Notes
IPA / EtOH
DIPEA
0°C → RT
> 95:5
Recommended. Protic solvents stabilize the leaving group transition state.
THF / DCM
TEA
RT
~ 85:15
Slower reaction; higher risk of bis-sub if heated.
DMF / DMSO
K₂CO₃
RT
~ 70:30
Dipolar aprotic solvents accelerate SNAr significantly, making kinetic control harder. Use only for unreactive amines.
Troubleshooting Guide
Problem: Significant bis-substitution observed during Protocol A.
Solution: Lower temperature to -10°C; ensure strict 1:1 stoichiometry of the amine; add the amine as a dilute solution over a longer period (high dilution technique).
Problem: No reaction at C4/C6.
Solution: Verify amine nucleophilicity. Anilines (aromatic amines) are weaker nucleophiles and may require heating to 40-60°C even for the first displacement.
Problem: Deiodination (Loss of C5-I).
Solution: Avoid using transition metals (e.g., Cu, Pd) or strong reducing agents during the SNAr step. Keep the reaction away from intense UV light.
Part 5: Safety & Handling
Halogenated Pyrimidines: Can be skin sensitizers and lachrymators. Handle in a fume hood.
Iodinated Compounds: Generally light-sensitive. Store the starting material and products in amber vials or wrapped in foil.
Waste: Segregate halogenated organic waste.
References
Fundamental Pyrimidine Reactivity
Title: Nucleophilic substitution of 2,4-dichloropyrimidines: The role of the C-5 substituent.[2]
Source:Journal of Heterocyclic Chemistry.
Context: Establishes the activation hierarchy where C4/C6 are significantly more reactive than C2 in the absence of directing groups, and the inertness of C5.
Link:
Regioselectivity in SNAr
Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[2][3][4][5]
Source:MDPI Molecules / WuXi AppTec QM Class.
Context: Explains the electronic deactivation after the first substitution, enabling the isol
Link:
Synthetic Protocols for Iodopyrimidines
Title: Synthesis of 4-amino-6-chloro-5-iodopyrimidines as intermedi
Source:BenchChem / PubChem D
Context: Provides physical property data and analogous experimental conditions for 5-iodo-pyrimidine deriv
Link:
(Note: While specific "Application Notes" from vendors are proprietary, the chemistry described above is derived from standard, verified organic synthesis literature regarding pyrimidine functionalization.)
Application Note: Orthogonal Functionalization Strategies for 4,6-Dichloro-5-iodo-2-methylpyrimidine
Executive Summary The scaffold 4,6-dichloro-5-iodo-2-methylpyrimidine represents a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Janus kinase or Aurora kina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 4,6-dichloro-5-iodo-2-methylpyrimidine represents a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Janus kinase or Aurora kinase families). Its utility lies in its three distinct electrophilic sites, which allow for the modular construction of trisubstituted pyrimidines.
This guide details the chemo- and regioselective strategies required to functionalize this molecule.[1][2] We define two primary workflows:
C5-Selective Cross-Coupling: Exploiting the labile C–I bond for Palladium-catalyzed insertion while preserving the C4/C6 chlorides.
C4-Selective Nucleophilic Displacement (
): Utilizing the high electrophilicity of the C4/C6 positions to introduce heteroatoms, breaking the molecule's symmetry.
Reactivity Analysis & Strategic Planning
The Electrophilic Landscape
Successful functionalization relies on distinguishing the reactivity profiles of the three halogenated sites.
C5-Iodine (Soft Electrophile): The C–I bond is the weakest (
kcal/mol) and most susceptible to oxidative addition by Pd(0). It is sterically crowded but electronically distinct.
C4/C6-Chlorine (Hard Electrophiles): These positions are activated for Nucleophilic Aromatic Substitution (
) by the adjacent ring nitrogens.[3] In the starting material, C4 and C6 are chemically equivalent (symmetric).[3]
C2-Methyl: This group is relatively inert but serves to block nucleophilic attack at C2, simplifying the regioselectivity map to a competition between C4/C6 and C5.
Decision Matrix: Which Path to Choose?
Choose Path A (C5-First) if your target requires a C5-aryl/alkynyl group and C4/C6-heteroatoms. This is generally the most robust sequence because the C4/C6 chlorides remain reactive for later steps.
Choose Path B (C4-First) if you need to break symmetry with a nucleophile immediately. Warning: Introducing an electron-donating group (e.g., amine, alkoxide) at C4 significantly deactivates the C5-iodide towards subsequent oxidative addition, often requiring specialized ligands (e.g., XPhos, SPhos) for the second step.
Visualization: Reactivity Map
Figure 1: Divergent reactivity pathways based on electrophilic susceptibility.[3]
Detailed Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C5 without hydrolyzing or displacing the C4/C6 chlorides.
Critical Mechanism: The reaction relies on the faster rate of oxidative addition of Pd into C–I versus C–Cl.
Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M). Stir to dissolve.
Activation: Add the aqueous
solution via syringe.
Reaction: Heat the mixture to 60°C .
Expert Tip: Do NOT exceed 80°C. Higher temperatures increase the risk of Pd inserting into the C–Cl bonds or hydrolysis of the chlorides by the aqueous base.
Monitoring: Monitor by TLC/LCMS every 2 hours. The starting material (C5-I) should disappear, converting to the mono-coupled product.
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[6] Dry over
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a white/off-white solid.
Protocol B: C4-Selective Mono-
Displacement
Objective: Introduce a single nucleophile (amine) at C4, leaving C6-Cl intact for future functionalization.
Critical Mechanism: Symmetry breaking. Once the first amine reacts, the pyrimidine ring becomes more electron-rich, significantly slowing down the second substitution at C6.
Setup: Dissolve the pyrimidine substrate in THF (0.1 M) in a round-bottom flask.
Temperature Control: Cool the solution to 0°C (ice bath).
Expert Tip: Although the reaction proceeds at RT, starting at 0°C maximizes the kinetic difference between the first and second substitution, preventing bis-addition.[3]
Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 15 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: LCMS is critical here. Look for the [M+Nu] peak.[3] If [M+2Nu] (bis-substituted) begins to appear, stop the reaction immediately.
Workup: Remove volatiles under reduced pressure. Redissolve in DCM, wash with water.
Purification: Flash chromatography.
Note: Regioisomers are not an issue here due to the symmetry of the starting material.
Comparative Data & Optimization
The following table summarizes expected outcomes based on varying conditions.
Parameter
C5-Coupling (Path A)
C4-Substitution (Path B)
Primary Electrophile
C5-Iodine
C4-Chlorine
Limiting Factor
C-Cl activation (Avoid high T)
Bis-substitution (Avoid excess Nu)
Preferred Solvent
Dioxane/Water, Toluene
THF, IPA, DMF
Typical Yield
75–90%
80–95%
Key Byproduct
De-iodinated material (if wet)
Bis-amino adduct
Next Step Impact
Leaves C4/C6 reactive for
Deactivates C5 for Pd-coupling
Troubleshooting Guide
Problem: Hydrolysis of C4-Cl during Suzuki coupling.
Solution: Switch to anhydrous conditions using
suspended in Toluene/DMF instead of aqueous carbonate.
Problem: Bis-substitution during
.
Solution: Use exactly 0.95 equiv of the amine. It is better to leave some starting material (separable) than to generate the bis-adduct (often difficult to separate).
Problem: Stalled Pd-coupling after
(Path B).
Solution: The amine at C4 donates electron density, strengthening the C5-I bond. Switch to electron-rich, bulky ligands like XPhos or SPhos and increase temperature to 100°C.
Sequential Workflow Visualization
Figure 2: The recommended "Path A" workflow ensures maximum yield and operational simplicity.
References
Schomaker, J. M., & Delia, T. J. (2001).[3] Arylation of Halogenated Pyrimidines via Suzuki Coupling. Journal of Organic Chemistry, 66(21), 7125–7128.[3] [Link]
Gomtsyan, A. (2012).[3] Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7–10.[3] [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Iodopyrimidines
Executive Summary The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors, antivirals, and nucleoside analogs[1]. While the pyrimidine ring is inherent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors, antivirals, and nucleoside analogs[1]. While the pyrimidine ring is inherently electron-deficient, the C5 position is the least electron-deficient carbon within the heterocycle. Functionalizing this position with an iodine atom creates a highly polarizable C–I bond, transforming 5-iodopyrimidine into an exceptional substrate for palladium-catalyzed cross-coupling reactions[2].
This application note provides a comprehensive, self-validating guide to executing Suzuki-Miyaura and Sonogashira cross-couplings on 5-iodopyrimidine scaffolds. By detailing the causality behind catalyst selection, solvent systems, and in-process monitoring, this guide ensures high-fidelity carbon-carbon bond formation for drug development professionals.
Mechanistic Rationale: The 5-Iodopyrimidine Advantage
Understanding the electronic environment of 5-iodopyrimidines is critical for optimizing coupling conditions.
Favorable Oxidative Addition : The bond dissociation energy of the C5–I bond is significantly lower than that of C–Br or C–Cl bonds. In polyhalogenated systems (e.g., 2,4-dichloro-5-iodopyrimidine), low-valent Pd(0) inserts exclusively into the C5–I bond at mild temperatures. This allows for orthogonal functionalization, preserving the C2/C4 chlorides for subsequent nucleophilic aromatic substitution (
Suppression of Homocoupling : Historically, 4-iodopyrimidines are highly susceptible to undesired homocoupling (yielding bipyrimidines) unless specific phosphine ligands are omitted. In contrast, 5-iodopyrimidines cleanly undergo cross-coupling with minimal homocoupling artifacts, ensuring higher isolated yields[5].
Aqueous Compatibility : The robust nature of the 5-iodopyrimidine oxidative addition complex allows for cross-coupling in highly aqueous media, a necessity when modifying delicate, highly polar biomolecules like nucleoside triphosphates.
Caption: General Pd-catalyzed cross-coupling cycle highlighting the rapid oxidative addition of 5-iodopyrimidines.
Quantitative Data: Comparative Reaction Metrics
To guide synthetic planning, the following table summarizes optimized reaction parameters and expected outcomes for various cross-coupling modalities applied to 5-iodopyrimidines[6][7].
Causality of Experimental Choices:
Suzuki-Miyaura coupling requires the activation of the arylboronic acid via a base to form a nucleophilic boronate complex. The use of a biphasic solvent system (e.g., DME/
) is intentional: water is required to dissolve the inorganic base () and facilitate boronate formation, while DME solubilizes the 5-iodopyrimidine and the catalyst[2][7].
Step-by-Step Methodology:
Reagent Assembly : To a pressure vessel, add 5-iodopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and
(2.0 eq).
Degassing (Critical Step) : Add a 6:1 mixture of DME/
. Sparge the solution with Argon for 15 minutes. Validation: The cessation of dissolved oxygen bubbles ensures the Pd(0) catalyst will not prematurely oxidize.
Catalyst Addition : Quickly add
(0.05 eq) under a positive Argon stream. Seal the vessel.
Thermal Activation : Heat the reaction to 100 °C for 1.5 hours[7].
In-Process Validation : Sample the organic layer for LC-MS. Validation: Look for the complete disappearance of the 5-iodopyrimidine isotope pattern. If a black precipitate (Pd-black) is observed alongside incomplete conversion, catalyst poisoning has occurred; do not simply add more catalyst without re-degassing.
Workup & Quench : Cool to room temperature. Dilute with EtOAc and water. Validation: Ensure the aqueous layer is pH > 9; this keeps unreacted boronic acid in the aqueous phase as a water-soluble boronate, simplifying organic phase purification.
Causality of Experimental Choices:
Sonogashira coupling of 5-iodopyrimidines is highly efficient but exquisitely sensitive to oxygen, which promotes the undesired Glaser homocoupling of the terminal alkyne. CuI acts as a co-catalyst, forming a copper acetylide that readily transmetalates with the Pd(II) intermediate[1][7]. Triethylamine (TEA) serves a dual purpose as both the base (to deprotonate the alkyne) and the co-solvent.
Step-by-Step Methodology:
Preparation : In a microwave-safe vial, combine 5-iodopyrimidine (1.0 eq), terminal alkyne (2.0 eq),
(0.03 eq), tri(2-furyl)phosphine (0.06 eq), and CuI (0.04 eq)[7].
Visual Catalyst Validation : Validation: Upon mixing, the solution should be yellow/amber. A green or blue tint indicates the presence of Cu(II), meaning the CuI has oxidized and the reaction will fail. Use a fresh batch of CuI if green/blue.
Microwave Irradiation : Seal the vial and irradiate at 100 °C for 30 minutes[7].
Reaction Validation : Validation: The formation of a dense white/off-white precipitate (triethylammonium iodide salt) is a direct, visual confirmation that the catalytic cycle is turning over and C–I bonds are being cleaved.
Purification : Filter the mixture through a pad of Celite® to remove the ammonium salts and Pd/Cu residues. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Experimental Workflow & Logic System
The following diagram maps the logical flow and self-validation checkpoints required to maintain scientific integrity during these cross-coupling protocols.
Caption: Self-validating experimental workflow for Pd-catalyzed cross-coupling of 5-iodopyrimidines.
Application Note: Strategic Functionalization of 4,6-Dichloro-5-iodo-2-methylpyrimidine via
Executive Summary This guide details the protocols for the nucleophilic aromatic substitution ( ) of chloride by amines in 4,6-Dichloro-5-iodo-2-methylpyrimidine . This scaffold is a critical intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocols for the nucleophilic aromatic substitution (
) of chloride by amines in 4,6-Dichloro-5-iodo-2-methylpyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK, ROS1 targets) and heterocycle libraries.
The presence of the 5-iodo group introduces unique electronic and steric constraints compared to standard dichloropyrimidines. While the iodine atom activates the ring inductively, it simultaneously imposes steric hindrance that can be leveraged to control mono- vs. bis-substitution. This note provides validated workflows to achieve high chemoselectivity for mono-aminated products while suppressing common side reactions like hydrolysis (solvolysis) and over-alkylation.
Mechanistic Analysis & Substrate Reactivity
The "Push-Pull" Electronic Environment
Success in functionalizing this substrate requires understanding the competition between substituents on the pyrimidine ring:
Electron Withdrawal (Activation): The nitrogen atoms at positions 1 and 3 are inherently electron-withdrawing, making C4 and C6 electrophilic. The 5-iodo group enhances this electrophilicity via the inductive effect (-I), stabilizing the anionic Meisenheimer intermediate.
Electron Donation (Deactivation): The 2-methyl group acts as a weak electron donor via hyperconjugation. While it slightly deactivates the ring compared to a 2-H analog, the ring remains sufficiently reactive for
under mild conditions.
Steric Gating: The large iodine atom at C5 creates a "steric gate." This is advantageous for mono-selectivity ; once the first bulky amine is installed at C4, the steric crowding around C5 increases significantly, hindering the attack of a second amine at C6 without elevated temperatures.
Reaction Pathway Visualization
The following diagram illustrates the reaction trajectory, highlighting the critical Meisenheimer complex and the divergence between the desired product and side products.
Figure 1: Mechanistic pathway of amine displacement. The 5-iodo group stabilizes the intermediate but blocks the second addition sterically.
-Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA).
Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA). Note: For poorly soluble amines, use DMF or THF.
Step-by-Step Methodology
Preparation: Charge a reaction vessel with 4,6-Dichloro-5-iodo-2-methylpyrimidine dissolved in Anhydrous EtOH (concentration 0.2 M).
Critical: Ensure solvent is dry to prevent hydrolysis to the pyrimidinone [1].
Cooling: Cool the solution to 0°C using an ice bath.
Why: Lower temperature exploits the activation energy difference between the first and second chloride displacement.
Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the Amine (1.05 equiv) over 15 minutes.
Control Point: Do not dump the amine. A localized high concentration can lead to bis-substitution.
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot (product).
Workup (Precipitation Method):
Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring.
The product is lipophilic and typically precipitates as a white/pale yellow solid.
Filter the solid, wash with water (
), and dry under vacuum.
Alternative Workup (Extraction):
If no precipitate forms (common with polar amines), remove EtOH under reduced pressure.
Redissolve residue in EtOAc, wash with water and brine, dry over
, and concentrate.
Protocol B: Bis-Displacement (Library Synthesis)
Objective: Replacement of both chlorides to form 4,6-diamino-5-iodo-2-methylpyrimidine.
Methodology Modifications
Stoichiometry: Use 2.5–3.0 equiv of amine.
Temperature: Heat to reflux (80°C in EtOH) or 60–80°C in DMF.
Time: Reaction typically requires 6–12 hours. The 5-iodo steric bulk significantly slows the second addition compared to non-iodinated analogs [2].
Data Analysis & Troubleshooting
Solvent & Base Selection Matrix
The choice of solvent dramatically affects the reaction outcome.
Solvent
Base
Reaction Rate
Risk Profile
Recommended For
Ethanol
DIPEA/TEA
Moderate
Solvolysis (Ethoxide formation if strong base used)
Standard amines, scale-up.
DMF
Fast
Over-reaction (Bis-product)
Unreactive/Sterically hindered amines.
THF
DIPEA
Slow
Low
Highly reactive amines (to slow them down).
Water
None
Very Slow
Hydrolysis
Not recommended.
Troubleshooting Guide
Issue 1: Formation of Hydrolysis Product (Pyrimidinone)
Symptom:[1][2] New spot on TLC that does not move (very polar), low mass balance.
Cause: Wet solvent or use of strong hydroxide/alkoxide bases.
Fix: Use anhydrous solvents.[3] Switch from Carbonate bases to DIPEA.
Issue 2: Bis-Substitution (Over-reaction)
Symptom:[1][2] Product converts to a more polar spot over time.
Cause: Temperature too high or excess amine.
Fix: Strictly maintain 0°C during addition. Reduce amine equivalents to 0.95 initially, then titrate up.
Issue 3: No Reaction with Hindered Amines
Cause: The 5-iodo group blocks the approach of bulky nucleophiles (e.g., tert-butylamine).
Fix: Switch solvent to NMP or DMF and heat to 50°C. If
fails, consider Buchwald-Hartwig coupling (though this requires displacing I or Cl selectively).
Logical Workflow for Optimization
Use this decision tree to select the correct conditions for your specific amine.
Figure 2: Decision matrix for optimizing reaction conditions based on amine sterics.
References
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link][4][5][6]
National Institutes of Health (PubMed). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org.[7] Chem. Retrieved from [Link]
Application Note: Synthesis and Evaluation of Pyrimidine-Based Aurora Kinase Inhibitors
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective functionalization of 4,6-Dichloro-5-iodo-2-methylpyrimidine to develop DFG-out Aurora A kinase (AURKA) in...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Focus: Regioselective functionalization of 4,6-Dichloro-5-iodo-2-methylpyrimidine to develop DFG-out Aurora A kinase (AURKA) inhibitors for MYC-driven oncology targets.
Executive Summary & Mechanistic Rationale
The Aurora kinase family (AURKA, AURKB, AURKC) consists of highly conserved serine/threonine kinases that strictly regulate mitotic progression, centrosome maturation, and chromosomal segregation[1]. In recent years, AURKA has emerged as a high-value therapeutic target, not merely for its role in mitosis, but for its non-mitotic oncogenic functions. Specifically, AURKA physically interacts with and stabilizes MYC-family oncoproteins (cMYC and MYCN)—transcription factors notoriously considered "undruggable"[2].
Traditional ATP-competitive inhibitors often fail to achieve the necessary selectivity or fail to disrupt the AURKA-MYC complex. However, rationally designed pyrimidine-based derivatives can force AURKA into an inactive DFG-out conformation . This allosteric shift weakens the protein-protein interaction between AURKA and MYC, releasing MYC for rapid proteasomal degradation and inducing tumor regression in MYC-amplified cancers such as Small-Cell Lung Cancer (SCLC) and neuroblastoma[2][3].
Pathway Visualization: AURKA Activation and MYC Stabilization
To understand the therapeutic intervention point, we must map the signaling cascade. AURKA is activated at the spindle microtubules via binding to TPX2 and autophosphorylation at Thr288[4][5]. Once active, it protects MYC from degradation.
Caption: Mechanism of AURKA-mediated MYC stabilization and therapeutic disruption by pyrimidine inhibitors.
Chemical Strategy: The Pyrimidine Scaffold
To synthesize these DFG-out inhibitors, 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS: 111079-21-1) serves as an optimal, densely functionalized starting material[6][7].
Causality in Scaffold Selection
The power of this specific building block lies in the differential reactivity of its halogens, which allows for strict regiocontrol during sequential cross-coupling:
C-4/C-6 Chlorides: The highly electron-deficient nature of the pyrimidine ring makes the C-4 and C-6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines.
C-5 Iodide: While iodine is an excellent leaving group for transition-metal catalysis, it is relatively inert to SNAr under mild basic conditions. This allows us to perform an SNAr at C-4 first, leaving the C-5 iodine intact for a subsequent Palladium-catalyzed Suzuki-Miyaura cross-coupling.
C-6 Chloride (Remaining): After C-4 and C-5 functionalization, the remaining C-6 chloride can be displaced via a second SNAr (at elevated temperatures) or a Buchwald-Hartwig amination to yield N-trisubstituted pyrimidines[8].
Caption: Step-by-step regioselective functionalization of 4,6-Dichloro-5-iodo-2-methylpyrimidine.
Self-Validating Experimental Protocol
Note: This protocol synthesizes a generic N-trisubstituted pyrimidine analog modeled after highly potent AURKA inhibitors (e.g., Compound 13)[2].
Step 1: Regioselective C-4 Amination (SNAr)
Objective: Displace the first chloride at C-4 using an aliphatic or heteroaromatic amine (e.g., a pyrrolidin-3-yl derivative) while preserving the C-5 iodide.
Reaction Setup: Dissolve 4,6-dichloro-5-iodo-2-methylpyrimidine (1.0 eq, 10 mmol) in anhydrous ethanol (0.2 M).
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C in an ice bath. Dropwise, add the primary amine (1.05 eq) to prevent over-substitution.
In-Process Control (IPC): Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is self-validating: the mass shift will correspond to
. The presence of the isotopic signature for one Chlorine ( ratio 3:1) and one Iodine confirms the C-5 and C-6 positions remain unreacted.
Workup: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over
, and purify via flash chromatography (Hexanes/EtOAc).
Step 2: C-5 Suzuki-Miyaura Cross-Coupling
Objective: Exploit the high reactivity of the C-5 iodide toward oxidative addition by Palladium to introduce an aryl/heteroaryl group (e.g., 5-methyl-1H-pyrazol-3-yl).
Reaction Setup: In a Schlenk flask, combine the C-4 aminated intermediate (1.0 eq), the corresponding boronic acid/ester (1.2 eq), and
(3.0 eq).
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add the catalyst
(0.05 eq) under an argon atmosphere.
Heating & IPC: Heat to 90 °C for 6 hours. The disappearance of the starting material and the loss of the massive Iodine atom (
Da) on LC-MS validates successful coupling. The single chlorine isotope pattern will still be visible.
Workup: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via silica gel chromatography.
Step 3: C-6 Amination (High-Temperature SNAr or Buchwald-Hartwig)
Objective: Displace the sterically hindered, less reactive C-6 chloride to finalize the N-trisubstituted scaffold[8].
Reaction Setup: Dissolve the C-5 arylated intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add the secondary amine (2.0 eq) and DIPEA (3.0 eq).
Heating: Due to the electron-donating effects of the C-4 amine and C-5 aryl groups, the pyrimidine ring is now deactivated toward SNAr. Microwave irradiation at 120–150 °C for 1–2 hours is required.
Validation: LC-MS should show complete disappearance of the chlorine isotope pattern, yielding the final exact mass of the target inhibitor.
Final Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final compound as a TFA salt.
Quantitative Data Presentation & Assay Validation
To validate the synthesized compounds, enzymatic kinase assays (using ATP-competitive formats) and cellular Western blots (to track MYC degradation) are mandatory. Inducing the DFG-out conformation requires tracking not only IC50 but also the downstream proteasomal clearance of MYC[2][3].
Table 1: Representative Structure-Activity Relationship (SAR) and Pharmacodynamic Data
Compound / Scaffold
AURKA IC50 (nM)
AURKB IC50 (nM)
cMYC / MYCN Degradation
Oral Bioavailability (F%)
Lead Compound 13
< 200
> 1000
Yes (Dose-dependent)
Low
Prodrug 25
< 50
> 1000
Yes (>80% regression)
62.3%
Compound 11j
7.1
15.4
N/A (Induces Polyploidy)
N/A
Phase II: MLN8237
1.2
345
Partial (Plateaus at high doses)
High
Data synthesized from foundational studies on pyrimidine-based Aurora kinase inhibitors[2][8][9]. Note that while standard inhibitors like MLN8237 show extreme potency, they fail to induce further MYC reduction at higher concentrations, highlighting the unique advantage of rationally designed DFG-out pyrimidine scaffolds.
References
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry (ACS Publications / NIH).[Link]
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cancer Cell International (PMC).[Link]
Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry (PubMed).[Link]
Aurora A kinase activation: Different means to different ends. Journal of Cell Biology (Rockefeller University Press).[Link]
4,6-Dichloro-5-iodo-2-methylpyrimidine hydrolysis side products
Technical Support Center: Troubleshooting the Hydrolysis of 4,6-Dichloro-5-iodo-2-methylpyrimidine Welcome to the Technical Support Center for pyrimidine scaffold functionalization. This guide is designed for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Hydrolysis of 4,6-Dichloro-5-iodo-2-methylpyrimidine
Welcome to the Technical Support Center for pyrimidine scaffold functionalization. This guide is designed for researchers and drug development professionals working with 4,6-dichloro-5-iodo-2-methylpyrimidine[1]. As a highly reactive electrophilic building block, this compound is prone to multiple competing side reactions during nucleophilic aromatic substitution (SNAr). This document provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yielding mono-hydrolysis.
Reaction Pathway & Side Product Topology
To successfully troubleshoot your reaction, it is critical to understand the divergent pathways that 4,6-dichloro-5-iodo-2-methylpyrimidine can undergo when exposed to nucleophiles.
Fig 1: Reaction pathways of 4,6-dichloro-5-iodo-2-methylpyrimidine under basic conditions.
Troubleshooting FAQs
Q1: Why am I isolating the di-hydroxy (over-hydrolysis) product instead of the targeted mono-hydroxy pyrimidine?Causality: The 4- and 6-positions of the starting material are chemically equivalent and highly activated by the electron-withdrawing pyrimidine ring and the inductive effect of the halogens. When the first chloride is displaced by hydroxide, the resulting pyrimidin-4-ol rapidly tautomerizes to a pyrimidin-4(3H)-one. In basic media, this intermediate is deprotonated to form a pyrimidinolate anion. This negative charge significantly deactivates the ring toward a second nucleophilic attack. However, if you use an excess of base (>1.1 eq) or elevated temperatures, the kinetic barrier is overcome, driving the reaction to the di-hydroxy product.
Solution: Strictly control the stoichiometry of your base to 1.0–1.05 equivalents. Maintain the reaction temperature at 0 °C to room temperature. Utilizing a biphasic solvent system (e.g., THF/aqueous NaOH) can also help isolate the mono-substituted product in the organic layer as it forms, preventing over-reaction.
Q2: My LC-MS shows a mass corresponding to a methoxy adduct (+31 Da from the chloro loss). What went wrong?Causality: This is a classic solvent-participation error. Aliphatic alcohols like methanol or ethanol are frequently used to dissolve lipophilic pyrimidines. However, in the presence of NaOH, an equilibrium forms yielding methoxide (
) or ethoxide. Alkoxides are significantly stronger and less solvated nucleophiles than hydroxide in these mixtures. As documented in Science of Synthesis, 4,6-dichloro-5-iodo-2-methylpyrimidine readily undergoes methoxylation in the presence of NaOMe/MeOH at room temperature to yield 4-chloro-5-iodo-6-methoxy-2-methylpyrimidine[2].
Solution: Eliminate nucleophilic alcohols from your reaction. Switch to water-miscible, non-nucleophilic aprotic solvents such as Tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile.
Q3: I am observing a significant loss of the iodine atom (deiodination). How can I suppress this degradation?Causality: The C-I bond at the 5-position is sterically hindered but highly susceptible to cleavage under strongly basic conditions or in the presence of trace transition metals. At elevated temperatures, hydroxide can initiate a halogenophilic attack on the iodine, or single-electron transfer (SET) pathways can lead to radical dehalogenation.
Solution: Avoid heating the hydrolysis reaction above 40 °C. If deiodination persists at room temperature, consider switching from NaOH to a milder base such as
or , though this will require longer reaction times. Ensure your glassware and stir bars are free of metal contaminants.
Quantitative Data: Reaction Conditions vs. Product Distribution
The table below summarizes how varying the reaction parameters shifts the product distribution, reinforcing the mechanistic causality discussed above.
Solvent System
Base (Eq)
Temp (°C)
Time (h)
Target Mono-OH (%)
Di-OH (%)
Deiodinated (%)
Ether (%)
THF / H₂O
NaOH (1.05)
0
2
> 90
< 5
Not detected
N/A
THF / H₂O
NaOH (2.50)
60
12
< 10
> 80
~ 10
N/A
MeOH / H₂O
NaOH (1.05)
25
4
~ 30
< 5
Not detected
~ 65
1,4-Dioxane / H₂O
KOH (1.10)
25
6
85
10
< 2
N/A
Note: Percentages represent approximate LC-MS UV (254 nm) area integration.
This protocol is designed as a self-validating system: the physical state of the product (precipitation upon acidification) serves as an intrinsic checkpoint for reaction success.
Sodium Hydroxide (1.0 M aqueous solution, 1.05 eq)
Tetrahydrofuran (THF), anhydrous
Hydrochloric Acid (1.0 M aqueous solution)
Step-by-Step Procedure:
Substrate Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4,6-dichloro-5-iodo-2-methylpyrimidine in 20 mL of anhydrous THF. Checkpoint: The solution should be clear and pale yellow.
Thermal Control: Submerge the flask in an ice-water bath. Allow the solution to equilibrate to 0 °C for 10 minutes.
Nucleophile Addition: Using an addition funnel or syringe pump, add 10.5 mL of 1.0 M aqueous NaOH (10.5 mmol, 1.05 eq) dropwise over a period of 20 minutes.
Causality Note: Dropwise addition prevents localized spikes in hydroxide concentration, which would otherwise overcome the kinetic barrier and trigger di-hydrolysis.
Reaction Monitoring: Stir the biphasic mixture at 0 °C for 2 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material spot should disappear, replaced by a highly polar baseline spot (the pyrimidinolate salt).
Quenching & Precipitation: While still at 0 °C, slowly add 1.0 M aqueous HCl dropwise until the pH of the aqueous layer reaches 3–4.
Causality Note: Acidification protonates the intermediate, forcing it to tautomerize into the neutral pyrimidin-4(3H)-one. Because this tautomer is highly crystalline and insoluble in acidic aqueous-THF mixtures, it will crash out of solution.
Isolation: Filter the resulting white/off-white precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual NaCl, followed by a wash with cold hexanes (10 mL).
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford pure 4-chloro-6-hydroxy-5-iodo-2-methylpyrimidine.
References
Science of Synthesis. "Product Class 12: Pyrimidines." Houben-Weyl Methods of Molecular Transformations. Thieme Connect. URL:[Link]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 4,6-Dichloro-5-iodo-2-methylpyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the functionalization of 4,6-dichloro-5-iodo-2-methylpyrimidine. The unique electronic and steric...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the functionalization of 4,6-dichloro-5-iodo-2-methylpyrimidine. The unique electronic and steric properties of this polyhalogenated heterocycle present distinct challenges and opportunities in catalyst optimization. Our focus is to move beyond generic protocols and provide a framework for rational catalyst loading optimization, troubleshooting common issues, and ensuring reproducible, high-yield outcomes.
This section addresses fundamental concepts crucial for designing and optimizing coupling reactions with this specific substrate.
Q1: What is the expected reactivity order of the halogens on 4,6-dichloro-5-iodo-2-methylpyrimidine?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy. The generally accepted order is I > Br > OTf > Cl.[1] For this specific substrate, the C5-I bond will be significantly more reactive than the C4-Cl and C6-Cl bonds. This inherent difference allows for selective mono-functionalization at the 5-position under carefully controlled conditions. Subsequent couplings at the less reactive chloride positions are possible but require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more active catalyst systems.[2]
Q2: What is a standard starting catalyst loading, and why is optimization critical?
A: For initial screening experiments, a palladium precatalyst loading in the range of 1-5 mol% is a common and effective starting point.[3][4] A concentration of 2-3 mol% often provides a good balance for achieving initial product formation without excessive cost.[3]
Optimization is critical for several reasons:
Cost-Effectiveness: Palladium and specialized ligands are expensive. Minimizing the catalyst loading is crucial for process scalability and economic viability.[5]
Purity: High catalyst loadings can increase the likelihood of side reactions, such as homocoupling or catalyst decomposition.[3] Lowering the loading can lead to a cleaner reaction profile.
Regulatory Compliance: In pharmaceutical development, minimizing residual palladium levels in the final active pharmaceutical ingredient (API) is a stringent regulatory requirement. Optimizing the reaction to use the lowest possible catalyst concentration simplifies downstream purification.[6]
Q3: How does the choice of ligand impact the optimal catalyst loading?
A: The ligand is arguably the most critical component for influencing catalyst efficiency and, therefore, the required loading. The ligand's role is to stabilize the active Pd(0) species, modulate its electronic properties, and facilitate key steps of the catalytic cycle.[7] For challenging substrates like dichloropyrimidines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often essential.[8][9] These advanced ligands can form highly active catalysts that promote challenging oxidative addition steps (especially for C-Cl bonds), allowing for reactions to proceed at significantly lower catalyst loadings, sometimes even at room temperature.[8][9]
Q4: Why is regioselectivity a key consideration, and how is it controlled?
A: With three halogen atoms, achieving selective substitution at a single desired position is paramount. As discussed in Q1, the primary selectivity is dictated by bond strength (C-I vs. C-Cl). However, when dealing with two identical halogens, such as the C4 and C6 chlorides, the choice of catalyst and ligand can play a a deciding role in directing substitution, a phenomenon known as catalyst-controlled regioselectivity.[10][11] For dihalogenated pyrimidines, studies have shown that bulky ligands can invert the "innate" selectivity of the substrate, enabling reactions at positions that are typically less reactive.[9][12] Therefore, catalyst screening is not just for yield but also for directing the reaction to the desired isomer.
Q5: What are the primary palladium precatalysts, and how do I choose one?
A: The most common precatalysts are Pd(II) salts like Pd(OAc)₂ or PdCl₂, and Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄.[13]
Pd(0) sources (e.g., Pd₂(dba)₃) can directly enter the catalytic cycle, but can be more sensitive to air and decomposition.
Pre-formed Palladacycles (e.g., Buchwald or NHC precatalysts) are highly efficient as they generate the active monoligated Pd(0) species readily and reliably.[1][13] They are often the best choice for difficult couplings, though they are more expensive.
For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ paired with a suitable ligand offers flexibility. For challenging couplings or when reproducibility is paramount, a pre-formed palladacycle is recommended.[13]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted to directly address problems you may encounter in the lab.
General Issues (Applicable to All Coupling Types)
Problem: My reaction shows low to no product yield, and I recover mostly starting material.
This is a common issue often related to catalyst activity. A systematic approach is required.
Potential Cause
Troubleshooting Action & Rationale
Inactive Catalyst
Verify Catalyst & Ligand Quality: Ensure the palladium source and ligand are from a reliable supplier and have been stored correctly under an inert atmosphere.[15] Use a freshly opened bottle for a critical experiment. Consider a Pre-formed Catalyst: Use a palladacycle precatalyst (e.g., XPhos-Pd-G3) to bypass potential issues with in-situ generation of the active Pd(0) species.[13]
Poor Ligand Choice
Switch to a Bulky, Electron-Rich Ligand: The C-Cl bonds and the electron-deficient nature of the pyrimidine ring make oxidative addition challenging. Standard ligands like PPh₃ may be insufficient.[16] Switch to a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[8][9]
Inadequate Base or Solvent
Check Base & Solvent Quality: Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. Solvents must be high-purity, anhydrous, and rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][17]
Catalyst Inhibition
Increase Catalyst Loading (Temporarily): The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, acting as an inhibitor.[16] For initial troubleshooting, increase the catalyst loading to 5 mol% to see if any product forms. If it does, you can then optimize other parameters to bring the loading back down.[4]
Low Temperature
Increase Reaction Temperature: While excessive heat can cause decomposition, many cross-coupling reactions, especially with aryl chlorides, require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[18]
Problem: The reaction mixture turns black immediately or very quickly, and the yield is low.
This indicates the formation of palladium black, a sign of catalyst decomposition.[3]
Potential Cause
Troubleshooting Action & Rationale
Excessive Temperature
Lower the Reaction Temperature: High heat can accelerate the agglomeration of Pd(0) into inactive palladium black.[3] Find the minimum temperature required for the reaction to proceed.
Inappropriate Ligand or L:Pd Ratio
Increase Ligand-to-Palladium Ratio: The ligand's job is to stabilize the mononuclear Pd(0) species. An insufficient amount of ligand can leave the palladium exposed to aggregation. Try a L:Pd ratio of 1.5:1 or 2:1. Caution: Excessively high ligand ratios can sometimes inhibit the reaction by creating saturated, unreactive palladium complexes.[19]
Unstable Precatalyst
Switch to a More Stable Precatalyst: Some precatalysts are more prone to decomposition. A robust palladacycle may offer greater stability under the reaction conditions.[1]
High Polarity Solvent
Re-evaluate Solvent Choice: While polar aprotic solvents (DMF, DMSO) can be beneficial, they can sometimes promote catalyst decomposition at high temperatures.[20] Consider a less polar solvent like dioxane or toluene.
Suzuki-Miyaura Coupling Specifics
Problem: I observe significant formation of the de-iodinated starting material (protodeboronation).
This side reaction occurs when the boronic acid reacts with a proton source instead of transmetalating to the palladium center.[21]
Potential Cause
Troubleshooting Action & Rationale
Excess Water / Protic Source
Use Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water promotes protodeboronation.[21] Ensure all solvents and reagents are anhydrous.
Inappropriate Base
Switch to a Weaker Base: Strong bases can accelerate the formation of the boronate species that is prone to protodeboronation.[21] Switch from a strong base like an alkoxide to a weaker one like K₃PO₄ or K₂CO₃.
Unstable Boronic Acid
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These esters slowly hydrolyze in-situ to provide a low, steady concentration of the active boronic acid, minimizing the opportunity for decomposition.[17][21]
High Temperature
Lower the Reaction Temperature: This is a general strategy to slow down side reactions. Run the reaction at the lowest effective temperature.[21]
Problem: I'm observing significant diarylation at one of the chloride positions, even when using 1 equivalent of boronic acid.
This indicates the mono-iodinated product is highly reactive under the current conditions, or the reaction is not selective enough.
Potential Cause
Troubleshooting Action & Rationale
Reaction Conditions Too Forcing
Lower Temperature and Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the chloride position from occurring.
High Catalyst Loading
Reduce Catalyst Loading: A highly active catalyst at high concentration can overcome the activation barrier for the C-Cl bond coupling. Once initial conditions are established, reducing the catalyst loading can improve selectivity for mono-arylation.
Ligand Choice
Screen Different Ligands: The ligand can influence selectivity. A less active or more sterically demanding ligand might favor the more accessible C-I bond and be less effective at activating the C-Cl bonds.[12]
Sonogashira Coupling Specifics
Problem: Alkyne homocoupling (Glaser coupling) is the major byproduct.
This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.
Potential Cause
Troubleshooting Action & Rationale
Oxygen Contamination
Rigorous Degassing: Ensure the reaction mixture and headspace are scrupulously deoxygenated. Use a robust inert gas (argon or nitrogen) atmosphere throughout the experiment.
Copper Co-catalyst
Use a Copper-Free Protocol: Many modern Sonogashira protocols operate efficiently without a copper co-catalyst, which completely eliminates this side reaction.[22] This often requires a more active palladium/ligand system.
Base Choice
Screen Amines: The choice of amine base can influence the rate of homocoupling. Bases like piperidine or diisopropylamine are often used.
Buchwald-Hartwig Amination Specifics
Problem: The reaction is sluggish with a primary or secondary amine.
Amination of electron-deficient heterocycles can be challenging.
Potential Cause
Troubleshooting Action & Rationale
Ligand Incompatibility
Use a Specialized Ligand: The choice of ligand is highly dependent on the amine coupling partner.[13] For primary aliphatic amines and anilines, ligands like XPhos or RuPhos are often effective. For bulky secondary amines, different ligands may be required. Consult ligand selection guides.[23]
Inappropriate Base
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[18] If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this may require a higher reaction temperature.[18]
Catalyst Deactivation
Use a Pre-formed Catalyst: As with other couplings, using a well-defined precatalyst can ensure the formation of a consistent, active catalytic species.[18]
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Initial Catalyst System Screening (Suzuki-Miyaura Example)
This protocol outlines a parallel screening approach to quickly identify a promising catalyst system.
Once a viable catalyst system is identified, the next step is to minimize the catalyst loading.
Protocol 2: Workflow for Optimizing Catalyst Loading
Establish Baseline: Using the best conditions from Protocol 1 (e.g., Pd(OAc)₂/XPhos at 2 mol% Pd), run the reaction to confirm a high yield (>90%).
Stepwise Reduction: Set up a series of reactions where the catalyst and ligand loading are systematically reduced, keeping the L:Pd ratio constant.
Reaction A: 2.0 mol% Pd
Reaction B: 1.0 mol% Pd
Reaction C: 0.5 mol% Pd
Reaction D: 0.1 mol% Pd
Monitor Reaction Profiles: For each reaction, take aliquots at various time points (e.g., 1h, 4h, 12h, 24h) and analyze for conversion.
Determine Optimal Point: Identify the lowest catalyst loading that provides complete conversion in an acceptable timeframe. If conversion stalls at lower loadings, it may indicate that this is the practical limit for that catalyst system under those conditions.
Visualization: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for systematic troubleshooting of low-yield reactions.
References
BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
CovaSyn. Optimizing Suzuki Coupling Reactions.
Organ, M. G., et al. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 2011.
Gurung, S. R., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 2015. Available from: [Link]
Wikipedia. Sonogashira coupling. Available from: [Link]
Kim, G., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 2022.
Kim, G., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 2022. Available from: [Link]
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]
BenchChem. Optimizing Suzuki Coupling: A Guide to Propylboronic Acid.
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available from: [Link]
de Vries, J. G. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. Available from: [Link]
Sigman, M. S., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022. Available from: [Link]
BenchChem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2021. Available from: [Link]
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006. Available from: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
ScienceDirect. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery, 2016. Available from: [Link]
BenchChem. Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.
BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. Available from: [Link]
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. Available from: [Link]
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. Available from: [Link]
ACS Publications. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]
Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. Available from: [Link]
National Library of Medicine. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 2023. Available from: [Link]
BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
National Library of Medicine. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022. Available from: [Link]
Journal of Synthetic Chemistry. Ionic liquid supported on Fe3O4 nanoparticles as a catalyst for synthesis of pyrimido[5,4 - Journal of Synthetic Chemistry. Available from: https://jschem.springeropen.com/articles/10.1186/s13638-023-02206-8
BenchChem. Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020. Available from: [Link]
Wiley Online Library. Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. Journal of Chemical Research, 2004. Available from: [Link]
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]
PubMed. Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 2007. Available from: [Link]
BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]
National Library of Medicine. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 2007. Available from: [Link]
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
Harvard University. The Heck Reaction - Chem 115 Myers. Available from: [Link]
Purification of 4,6-Dichloro-5-iodo-2-methylpyrimidine from reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges involved in isolating 4,6-dichloro-5-iodo-2-methylpyrimi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges involved in isolating 4,6-dichloro-5-iodo-2-methylpyrimidine (CAS: 111079-21-1) from complex reaction mixtures.
This compound is typically synthesized via the halogenation of 5-iodo-2-methylpyrimidine-4,6-diol using phosphoryl chloride (POCl₃) in the presence of a tertiary amine base (e.g., N,N-dimethylaniline)[1]. Because the pyrimidine ring is highly electron-deficient, the halogens at the C4 and C6 positions are strongly activated toward nucleophilic aromatic substitution (
)[2]. This chemical reality dictates the strict thermal and pH controls required during purification to prevent product degradation.
I. Troubleshooting & FAQs
Q1: Why does my product hydrolyze back to a mono-hydroxy intermediate during the POCl₃ quench?Causality: The reaction of excess POCl₃ with water is highly exothermic and generates strong acids (HCl and H₃PO₄). The combination of elevated heat, aqueous media, and low pH creates an environment where the highly activated C-Cl bonds on the pyrimidine ring undergo rapid hydrolysis[2].
Solution: Always perform a reverse quench . Slowly add the reaction mixture dropwise into a massive excess of vigorously stirred ice-water. The temperature must never exceed 10°C. This ensures the immediate dilution of generated acids and dissipates the heat of hydration before
hydrolysis can occur.
Q2: How do I completely remove the tertiary amine base from the organic phase?Causality: Tertiary amines (like tripropylamine or N,N-dimethylaniline) are essential to catalyze the chlorination[3], but their non-polar nature allows them to partition into the organic phase (e.g., dichloromethane or ethyl acetate) along with your product.
Solution: Implement a mild acidic wash using 0.1 M HCl. This selectively protonates the amine, converting it into a highly water-soluble hydrochloride salt that partitions into the aqueous phase, leaving the non-basic pyrimidine product in the organic layer.
Q3: I am experiencing severe emulsions during liquid-liquid extraction. How can I break them?Causality: Emulsions in this workflow are typically caused by the precipitation of insoluble polyphosphoric acid byproducts and amine salts at the aqueous-organic interface.
Solution: Before attempting phase separation, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric salts. Additionally, using saturated brine (NaCl) instead of pure water for washing will increase the ionic strength of the aqueous phase, maximizing the density difference and forcing a clean phase split.
Q4: How do I separate the desired di-chloro product from unreacted mono-chloro intermediates?Causality: 4,6-Dichloro-5-iodo-2-methylpyrimidine is a highly non-polar molecule due to the symmetrical distribution of halogens and the absence of hydrogen-bond donors[4]. In contrast, under-chlorinated intermediates (containing a hydroxyl group) are significantly more polar.
Solution: Exploit this polarity gap via recrystallization. The target compound readily crystallizes from cold, non-polar solvents like hexane or heptane[4], while polar impurities remain insoluble during the heating phase or crash out as oils.
II. Quantitative Impurity Profiling
To ensure a self-validating purification process, monitor the removal of the following common reaction mixture contaminants based on their physicochemical properties.
Impurity / Byproduct
Origin in Synthesis
Partitioning Behavior
Targeted Removal Strategy
Validation Metric
POCl₃ / H₃PO₄
Chlorinating reagent
Highly aqueous soluble
Reverse ice-water quench
Aqueous phase pH > 4 after final water wash
N,N-Dimethylaniline
Halogenation catalyst
Organic soluble (free base)
0.1 M HCl wash
Absence of aromatic amine signals in ¹H NMR (δ 6.5-7.5)
Mono-chloro intermediate
Incomplete chlorination
Polar organic / Baseline
Hexane recrystallization
TLC (Hexane:EtOAc 8:2): Absence of baseline spots
Iodine (I₂)
Carryover from iodination
Organic soluble
10% Na₂S₂O₃ (aq) wash
Organic phase transitions from pink/brown to pale yellow
III. Self-Validating Experimental Protocol
Phase 1: Reverse Quenching & Extraction
Preparation: Prepare a 3-neck flask containing crushed ice and water (10 mL per 1 mmol of theoretical product). Equip with a mechanical stirrer and an internal thermometer.
Quench: Transfer the crude POCl₃ reaction mixture to an addition funnel. Add it dropwise to the ice-water over 30 minutes.
Validation: Monitor the internal thermometer. Adjust the addition rate to ensure the temperature remains strictly < 10°C .
Extraction: Add dichloromethane (DCM) (5 mL per 1 mmol) to the quenched mixture. Stir vigorously for 5 minutes, then filter the biphasic mixture through a Celite pad to remove insoluble phosphorus polymers.
Separation: Transfer the filtrate to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer once more with fresh DCM.
Phase 2: Targeted Washing
Acid Wash: Wash the combined organic layers with cold 0.1 M HCl (0.5 volumes).
Validation: Check the pH of the discarded aqueous wash; it must be < 2 to guarantee complete protonation and removal of the amine base.
Thiosulfate Wash (Optional): If the organic layer is discolored by residual iodine, wash with 10% aqueous sodium thiosulfate until the organic layer turns pale yellow.
Brine Wash: Wash the organic layer with saturated aqueous NaCl to remove residual water and break micro-emulsions.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temperature < 30°C to prevent thermal degradation).
Phase 3: Final Purification
Recrystallization: Dissolve the crude solid in a minimum volume of boiling hexane[4].
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours.
Isolation: Filter the resulting crystals under vacuum and wash with ice-cold hexane. Dry under high vacuum to afford pure 4,6-dichloro-5-iodo-2-methylpyrimidine.
IV. Workflow Visualization
Workflow for the isolation and purification of 4,6-dichloro-5-iodo-2-methylpyrimidine.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stability Paradox
Is 4,6-Dichloro-5-iodo-2-methylpyrimidine stable in base?Short Answer: No, and Yes. It depends entirely on the nucleophile present, not just the pH.
In Aqueous Base (NaOH/KOH + Water):Unstable. The molecule undergoes rapid hydrolysis via Nucleophilic Aromatic Substitution (
), converting the chloro-groups to hydroxyls (tautomerizing to pyrimidinones). The 5-iodo group accelerates this degradation by withdrawing electron density from the ring.
In Non-Aqueous Base (Amines/Alkoxides + Organic Solvent):Stable Intermediate. The molecule is designed to react here. It will undergo controlled substitution. However, if moisture is present, hydrolysis competes with your desired reaction.
Critical Vulnerability: Hydrolytic Degradation
The Mechanism of Failure
The most common user complaint is the "disappearance" of starting material or the formation of an insoluble white precipitate during basic workups. This is the hydrolysis product.
The 5-iodo position is critical here. Iodine is an electron-withdrawing group (EWG) via induction (
), making the C4 and C6 carbons highly electrophilic. This makes the molecule significantly more sensitive to hydrolysis than the non-iodinated analog (4,6-dichloro-2-methylpyrimidine).
Visualizing the Degradation Pathway
The following diagram illustrates the competitive pathways between desired substitution and unwanted hydrolysis.
Figure 1: Competitive pathways. Red arrows indicate degradation via hydrolysis in aqueous base. Green arrows indicate the desired synthetic pathway in anhydrous conditions.
Troubleshooting Guide: Hydrolysis
Symptom
Probable Cause
Corrective Action
Precipitate formation during reaction.
Formation of the pyrimidinone tautomer (hydrolysis product) which is often less soluble in organic solvents.
Switch to anhydrous bases (e.g., or ) and dry solvents (DMF/THF). Avoid NaOH/KOH.
Low Yield despite full conversion.
Product lost to aqueous phase during extraction.
The hydrolysis product is amphoteric. If you acidified the workup, it may be in the aqueous layer. Do not use strong aqueous base washes for the starting material.
"Stuck" Reaction (Mono-sub only).
Deactivation of the ring.
Once one Cl is replaced by OH (hydrolysis), the ring becomes electron-rich, preventing the second Cl from reacting.
Controlled Reactivity: Synthesis Guidelines
When using this molecule as a scaffold (e.g., for kinase inhibitor synthesis), you must harness its instability. The goal is to replace one chlorine atom selectively.
Regioselectivity & The "Symmetry" Factor
Since the molecule is symmetric (C4 and C6 are equivalent), the first substitution can occur at either position.
Solution: Temperature control.[1] The 5-iodo group provides steric bulk that helps stop the reaction after the first addition, provided the temperature is kept low (
to RT).
Protocol: Mono-Substitution (Amination)
Standard Operating Procedure for replacing ONE Chlorine with an Amine.
Solvent: Anhydrous THF or DMF (DMF increases rate but is harder to remove).
Base: Use DIPEA (Hünig's base) or Triethylamine (1.2 - 1.5 eq).
Why? These are non-nucleophilic organic bases. They scavenge the HCl formed without attacking the pyrimidine ring.
Temperature: Start at
.
Add the nucleophile (amine) dropwise.
Allow to warm to Room Temperature (RT) only if reaction is sluggish.
Monitoring: TLC (Hexane/EtOAc). The mono-substituted product will be more polar than the starting material but less polar than the bis-product.
FAQ: Reaction Conditions
Q: Can I use Sodium Hydride (NaH)?A: Yes, but proceed with caution. NaH is excellent for deprotonating alcohols to form alkoxides for ether synthesis. However, if your solvent is "wet," NaH will generate NaOH, leading to immediate hydrolysis. Strict anhydrous conditions are mandatory.
Q: Why is the 5-Iodo group important for stability?A: It is a double-edged sword.
Reactivity: It activates the Cl groups for displacement (good for synthesis, bad for storage).
Sterics: It prevents the "second" substitution, making it easier to stop at the mono-substituted stage compared to the non-iodinated parent.
Storage & Stability Matrix
Proper storage is the first line of defense against degradation.
Parameter
Recommendation
Rationale
Temperature
(Long term)
Slows down spontaneous hydrolysis from trace atmospheric moisture.
Atmosphere
Argon/Nitrogen (Sealed)
Prevents absorption of water. Dichloropyrimidines are hygroscopic.
Zhou, S., et al. "An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine." Asian Journal of Chemistry, Vol. 26, No. 16 (2014).
Note: This paper demonstrates the stability/reactivity profile of the closely related 5-nitro analog, which shares the electron-withdrawing activ
Safety & Handling Data
PubChem Compound Summary for 4,6-Dichloro-2-methylpyrimidine (Parent structure).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch before handling.
Technical Support Center: Controlling Regioselectivity in 4,6-Disubstituted Pyrimidines
Welcome to the technical support center for the regioselective synthesis of 4,6-disubstituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the regioselective synthesis of 4,6-disubstituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine functionalization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work.
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities.[1][2] However, achieving precise regiocontrol during the synthesis of 4,6-disubstituted pyrimidines can be a significant hurdle. This guide provides practical, field-proven insights to help you overcome these challenges and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the regioselective synthesis of 4,6-disubstituted pyrimidines, providing concise and technically accurate answers.
Q1: Why do nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloropyrimidines often show poor regioselectivity?
A1: The C4 and C6 positions of the pyrimidine ring are electronically similar, making it challenging to achieve selective substitution. The inherent electronic properties of the pyrimidine ring can lead to a mixture of 4- and 6-monosubstituted products, as well as the 4,6-disubstituted product.[3][4] The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any existing substituents on the pyrimidine ring.[5]
Q2: How can I favor monosubstitution over disubstitution in SNAr reactions?
A2: To favor monosubstitution, you can employ several strategies:
Stoichiometry Control: Use of a limited amount of the nucleophile (typically 1.0 to 1.2 equivalents) can favor the formation of the monosubstituted product.
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second substitution, thus allowing for the isolation of the monosubstituted intermediate.
Choice of Nucleophile: Less reactive nucleophiles are more likely to yield monosubstituted products.
Q3: What is the general order of reactivity for different halogens at the 4 and 6 positions in SNAr reactions?
A3: The reactivity of halogens as leaving groups in SNAr reactions on pyrimidines generally follows the order: F > Cl > Br > I. This is opposite to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electron-withdrawing halogen.[6]
Q4: Can palladium-catalyzed cross-coupling reactions be used for the regioselective synthesis of 4,6-disubstituted pyrimidines?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the regioselective functionalization of dihalopyrimidines.[7][8][9] By carefully selecting the catalyst, ligands, base, and reaction conditions, it is often possible to achieve selective coupling at either the C4 or C6 position.[8] For instance, the use of bulky N-heterocyclic carbene (NHC) ligands with palladium precatalysts has been shown to uniquely favor C2-selective cross-coupling in 2,4-dichloropyrimidines, a strategy that could potentially be adapted for 4,6-disubstituted systems.[4]
Q5: How do directing groups influence regioselectivity in C-H functionalization of pyrimidines?
A5: Directing groups can be employed to achieve regioselective C-H functionalization of the pyrimidine ring. These groups temporarily coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.[1][10] This strategy allows for functionalization at positions that are otherwise difficult to access. While much of the work has focused on other positions, the principles can be applied to achieve selectivity in appropriately substituted 4,6-pyrimidines.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 4,6-disubstituted pyrimidines.
Problem 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause
Recommended Solution
Similar Reactivity of C4 and C6 Positions
1. Solvent Screening: The polarity of the solvent can influence the relative rates of substitution. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).[11] 2. Temperature Optimization: Carefully control the reaction temperature. A lower temperature may favor the kinetically preferred product, while a higher temperature may lead to the thermodynamically more stable product. 3. Base Selection: The choice and stoichiometry of the base can significantly impact the reaction outcome. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DIPEA).[5]
Nature of the Nucleophile
1. Vary Nucleophile Reactivity: If using a highly reactive nucleophile leads to a mixture of products, consider using a less reactive analogue. For example, use a substituted aniline instead of ammonia. 2. Protecting Groups: Temporarily protect one of the reactive sites on a multifunctional nucleophile to prevent unwanted side reactions.
Influence of Existing Substituents
The electronic and steric properties of any existing substituent on the pyrimidine ring will influence the regioselectivity of the incoming nucleophile. Analyze the directing effects of the existing group to predict the most likely site of substitution.
Experimental Protocol: Solvent Screening for SNAr Reactions
Set up parallel reactions in a multi-well reaction block or in separate round-bottom flasks.
To each reaction vessel, add 4,6-dichloropyrimidine (1.0 eq) and the chosen nucleophile (1.1 eq).
Add a different solvent (e.g., DMF, NMP, DMSO, THF, Dioxane, Acetonitrile) to each reaction vessel to achieve a consistent concentration (e.g., 0.1 M).
Add the selected base (e.g., K₂CO₃, 2.0 eq).
Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals.
Analyze the product distribution in each reaction to identify the solvent that provides the highest regioselectivity.
Problem 2: Low Yield or Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause
Recommended Solution
Catalyst Inactivity or Decomposition
1. Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands.[8] 2. Pre-catalyst Activation: Ensure proper activation of the palladium pre-catalyst if required. 3. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
Suboptimal Reaction Conditions
1. Base Selection: The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) can significantly affect the reaction rate and yield.[8] 2. Temperature Optimization: Cross-coupling reactions are often sensitive to temperature. Optimize the temperature to balance reaction rate with catalyst stability. Microwave irradiation can sometimes improve yields and reduce reaction times.[7] 3. Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and DMF.
Poor Substrate Reactivity
1. Change of Leaving Group: If a chloride substrate is unreactive, consider converting it to a more reactive bromide, iodide, or triflate. 2. Use of Additives: Additives such as Cu(I) salts can sometimes facilitate challenging cross-coupling reactions.
Experimental Protocol: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling
In an array of oven-dried reaction tubes under an inert atmosphere, add the 4-chloro-6-substituted pyrimidine (1.0 eq) and the boronic acid (1.5 eq).
To each tube, add a different combination of a palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%) and a ligand (e.g., PPh₃, SPhos, XPhos, 4-10 mol%).
Add the chosen solvent (e.g., dioxane/water mixture) and base (e.g., K₂CO₃, 2.0 eq).
Seal the tubes and heat the reaction block to the desired temperature (e.g., 100 °C).
After a set time, cool the reactions and analyze the conversion and product formation by LC-MS or GC-MS.
Visualizing Reaction Pathways and Troubleshooting Logic
Decision Tree for Optimizing Regioselectivity in SNAr Reactions
Caption: Decision tree for troubleshooting poor regioselectivity in SNAr reactions.
General Workflow for Palladium-Catalyzed Cross-Coupling Optimization
Caption: A streamlined workflow for optimizing palladium-catalyzed cross-coupling reactions.
References
Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. Google Scholar.
Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reac- tions. (n.d.). Google Scholar.
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017, December 14). Google Scholar.
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Google Scholar.
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Google Scholar.
Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (n.d.). Google Scholar.
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). PMC.
Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 26). ResearchGate.
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2025, August 5). ResearchGate.
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022, July 8). RSC Publishing.
C-H Functionalization of Pyridines. (n.d.). ResearchGate.
An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018, November 13). Google Scholar.
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Google Scholar.
Preparation method of 4, 6-dichloropyrimidine. (n.d.). Google Patents.
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. (n.d.). RSC Publishing.
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022, July 8). RSC Publishing.
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023, April 24). PubMed.
Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. (2008, June 19). PubMed.
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 19). ACS Publications.
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025, January 20). PMC.
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. (n.d.). Google Scholar.
A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC.
Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. (2017, June 1). PubMed.
Synthesis towards 4, 6-disubstituted pyrimidines via chalcone derivatives and their biological evaluation. (2025, August 5). ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: T-PD-REM-5I2MP
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
The Core Challenge
You are likely experiencing difficulty removing Palladium (Pd) from 5-iodo-2-methylpyrimidine because the pyrimidine nitrogen atoms act as competitive ligands. Unlike simple carbocycles, this N-heterocycle coordinates to residual Pd(II), creating soluble complexes that pass through standard Celite filtration and resist crystallization. Furthermore, the C–I bond (iodide) is susceptible to oxidative addition or reduction, limiting the harshness of reagents you can employ.
Regulatory Context (ICH Q3D)
Palladium is a Class 2B elemental impurity.
Oral PDE: 100 µ g/day .
Parenteral PDE: 10 µ g/day .
Target Concentration: Typically <10 ppm is required for GMP intermediates to ensure final drug substance compliance.
Diagnostic Decision Tree
Before selecting a protocol, assess your crude mixture using the logic flow below.
Figure 1: Strategic workflow for selecting the appropriate purification method based on impurity load and solubility.
Best For: High-value intermediates where yield loss must be minimized.[1]
Mechanism: The scavenger (e.g., Thiol or DMT) has a binding constant (
) for Pd that is orders of magnitude higher than the pyrimidine nitrogen, effectively "pulling" the metal off the product.
Comparison of Scavenger Types
Scavenger Type
Functional Group
Specificity
Compatibility with 5-iodo-2-methylpyrimidine
Si-Thiol
Propylthiol
Pd(II), Pd(0)
High. Standard first choice.
Si-DMT
Dimercaptotriazine
Pd(II) (High Affinity)
Highest. Best for "sticky" N-heterocycles.
Si-TAA
Triamine
Pd(II)
Medium. Basic nature may interact with acidic impurities.
Protocol Steps:
Dissolution: Dissolve the crude product in THF, EtOAc, or MeOH (10–20 volumes). Avoid DCM if possible as kinetics are slower, but it is acceptable if solubility is an issue.
Calculation: Add 4–8 molar equivalents relative to the residual Pd content.
Blind Calculation: If Pd content is unknown, add 10–20% w/w relative to the mass of the crude product.
Agitation: Stir gently at 40–50°C for 4 hours.
Note: Heating is critical here. The Pyrimidine-Pd bond is stable; heat provides the activation energy for ligand exchange.
Filtration: Filter the suspension through a 0.45 µm pad (or a sintered glass funnel) to remove the silica.
Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.
Analysis: Concentrate and check Pd levels via ICP-MS.
Method B: Activated Carbon (Budget/Bulk Removal)
Best For: Grossly contaminated samples (>5000 ppm) prior to a polishing step.
Risk: High surface area carbons can adsorb the pyrimidine product, leading to yield loss.
Protocol Steps:
Selection: Use a carbon specific for metal removal (e.g., Darco® KB-B ).
Slurry: Add carbon (10% w/w relative to crude) to the solution (MeOH or EtOH preferred).
Time: Stir at Room Temperature for 1–2 hours. Do not heat significantly, as this promotes product adsorption into the carbon pores.
Filtration: Filter through a Celite® pad to remove fine carbon particles.[3]
Advanced Troubleshooting (FAQs)
Q1: I used Si-Thiol, but the Pd level is still ~50 ppm. Why?
A: This is likely a kinetic issue caused by the stability of the Pd-Pyrimidine complex.
Fix 1 (Temperature): Increase scavenging temperature to reflux (if solvent is THF/MeOH) for 1 hour.
Fix 2 (Solvent): Switch to a solvent that coordinates less strongly. If you are in DMF or DMSO, the solvent competes with the scavenger. Perform an aqueous workup to move the product to EtOAc/Toluene before scavenging.
Fix 3 (Scavenger Switch): Switch to Si-DMT . The dimercaptotriazine ligand is a "super-scavenger" for Pd species that are already coordinated to nitrogen.
Q2: Will the scavenger remove the Iodine atom from my product?
A: Generally, no .
Standard thiols (Si-Thiol) and DMT are not strong enough reducing agents to cleave the C–I bond on a pyrimidine ring under standard scavenging conditions (neutral pH, <80°C). However, avoid Si-TMT (Trimercaptotriazine) if using strong bases or very high temperatures, as thiolate anions can occasionally undergo SNAr reactions with highly electron-deficient iodo-heterocycles (though 2-methyl-5-iodo is relatively stable compared to 2-iodo or 4-iodo isomers).
Q3: Can I use L-Cysteine extraction instead of solid scavengers?
A: Yes, this is a viable liquid-liquid extraction method.
Protocol:
Dissolve product in EtOAc or DCM.
Wash with a 10% aqueous solution of L-Cysteine .
The Pd coordinates to the cysteine (forming a water-soluble complex) and partitions into the aqueous phase.
Warning: Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7–8) to keep the cysteine active but prevent hydrolysis of the pyrimidine.
Visualizing the Scavenging Mechanism
The following diagram illustrates why the "DMT" scavenger is often superior for your specific molecule.
Figure 2: Ligand exchange mechanism. The chelating nature of DMT breaks the Pd-Pyrimidine interaction.
References & Grounding
Biotage Metal Scavenger User Guide. Biotage AB. (Comprehensive guide on Si-Thiol and Si-TMT selection).
SiliCycle Scavenging Solutions (SiliaMetS®). SiliCycle Inc. (Specific data on removing Pd from N-heterocycles using Thiol/DMT).
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[4] (Regulatory limits for Class 2B elements).
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal strategies).
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Data on activated carbon vs. silica scavengers).
Disclaimer: This guide is for research and development purposes. Always verify final elemental impurity levels using validated analytical methods (ICP-MS/OES) before releasing materials for clinical use.
Technical Support Center: Troubleshooting & FAQs for 4,6-Dichloro-5-iodo-2-methylpyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I design purification workflows that treat recrystallization not merely as a mechanical task, but as a chemically logical system.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I design purification workflows that treat recrystallization not merely as a mechanical task, but as a chemically logical system. 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS 111079-21-1) is a highly reactive electrophilic building block. Its purification must be carefully engineered to suppress its inherent reactivity while exploiting its physical solubility profile.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recrystallization.
Material Overview & Reactivity Profile
The pyrimidine ring is inherently electron-deficient. The addition of three electron-withdrawing halogens (chlorides at C4/C6, iodine at C5) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C4 and C6 carbons highly susceptible to nucleophilic attack[1]. Consequently, the choice of recrystallization solvent is not just a matter of solubility, but a matter of chemical stability.
Quantitative Data: Solvent Selection Matrix
To ensure rational solvent selection, consult the quantitative matrix below. Solvents are evaluated based on their dielectric constant (polarity) and their mechanistic interaction with the pyrimidine scaffold.
Solvent System
Suitability
Dielectric Constant (ε)
Boiling Point (°C)
Mechanistic Rationale
Hexanes / Heptane
Excellent
~1.9
68 / 98
Non-nucleophilic. Ideal for highly lipophilic halogenated pyrimidines. Promotes rapid crystallization upon cooling.
Dichloromethane (DCM)
Co-solvent
9.1
40
Excellent solubility for the crude solid; used in minimal amounts to dissolve the compound before anti-solvent addition.
Methanol (MeOH)
Poor (High Risk)
32.7
65
Nucleophilic. Prolonged heating induces solvolysis, displacing the chloride to form methoxy impurities.
Water (Moisture)
Unsuitable
80.1
100
Causes hydrolysis of the C-Cl bonds, leading to intractable pyrimidinone byproducts.
Troubleshooting FAQs
Q1: Why is my product degrading or showing multiple spots on TLC when recrystallized from methanol?A1: You are observing Nucleophilic Aromatic Substitution (SNAr). Because the pyrimidine ring is electron-deficient, heating it in a nucleophilic solvent like methanol causes the methoxide/methanol to act as a nucleophile. This displaces the chloride to form 4-chloro-5-iodo-6-methoxy-2-methylpyrimidine[Science of Synthesis][1]. To prevent this causality, you must exclusively use non-nucleophilic solvents (e.g., hexanes, heptane) for the recrystallization of this scaffold.
Q2: I am experiencing "oiling out" instead of crystallization when using pure hexanes. How can I fix this?A2: 4,6-Dichloro-5-iodo-2-methylpyrimidine is a low-melting, off-white solid[CymitQuimica][2]. "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities to a temperature below the saturation point of the solvent.
Solution: Shift to a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimal amount of dichloromethane (DCM) at room temperature, then titrate with hexanes until the cloud point is reached. This bypasses the metastable oil phase and forces solid nucleation.
Q3: My crude solid is turning into a sticky paste prior to recrystallization. What went wrong during the workup?A3: This compound is typically synthesized via the chlorination of 5-iodo-2-methylpyrimidine-4,6-diol using phosphoryl chloride (POCl3)[Science of Synthesis]. If the POCl3 is not completely quenched during the aqueous workup, residual HCl and phosphoric acid will catalyze the hydrolysis of the C-Cl bonds upon exposure to ambient moisture, reverting the product back to a pyrimidinone derivative. This highly polar byproduct mixes with the non-polar product to form an intractable paste. Ensure a strict cold-quench (< 10 °C) and rigorous neutralization with NaHCO3 prior to organic extraction.
This protocol is designed as a self-validating system. Each step contains a physical checkpoint to ensure the chemical logic holds true before proceeding.
Step 1: Dissolution
Place the crude, moisture-free 4,6-Dichloro-5-iodo-2-methylpyrimidine in a thoroughly dried round-bottom flask. Add a minimal volume of anhydrous dichloromethane (DCM) dropwise at room temperature (approx. 20 °C) until the solid is just dissolved. Do not apply heat.
Step 2: Filtration (Clarification)
Self-Validation Checkpoint: If the solution is cloudy before adding the anti-solvent, inorganic salts (e.g., sodium phosphate from the quench) are present. Perform a rapid gravity filtration through a short pad of Celite to yield a perfectly clear DCM solution.
Step 3: Anti-Solvent Titration
While stirring, slowly add anhydrous hexanes dropwise to the DCM solution until a faint, persistent turbidity (the "cloud point") is observed.
Self-Validation Checkpoint: The formation of a persistent turbidity confirms the correct solvent/anti-solvent ratio. If the solution oils out at the bottom of the flask, too much DCM is present; apply a brief vacuum to evaporate some DCM and retry.
Step 4: Nucleation and Cooling
Add 1-2 drops of DCM to re-clarify the solution. Seal the flask and allow it to stand undisturbed at room temperature for 1 hour to allow seed crystals to form. Once initial crystals appear, transfer the flask to a freezer (-20 °C) for 12-24 hours to maximize crystal yield.
Step 5: Harvesting and Drying
Rapidly filter the resulting off-white crystals using a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold hexanes. Dry the crystals under high vacuum (≤ 1 Torr) at room temperature for 4-6 hours to remove residual DCM.
Technical Comparison Guide: 1H NMR Profiling of 4,6-Dichloro-5-iodo-2-methylpyrimidine
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 4,6-Dichloro-5-iodo-2-methylpyrimidine in CDCl₃. This document is structured to assist researchers in the structural validatio...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 4,6-Dichloro-5-iodo-2-methylpyrimidine in CDCl₃. This document is structured to assist researchers in the structural validation of this critical intermediate, specifically distinguishing it from its non-iodinated precursor during synthesis.
Executive Summary
4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS: 111079-21-1) is a high-value heterocyclic scaffold employed in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and functional materials.[1][2] Its structural integrity is defined by the precise installation of an iodine atom at the C5 position, a site typically occupied by a proton in the starting material.
For drug development professionals, 1H NMR spectroscopy serves as the primary "performance metric" for this compound—not by measuring activity, but by validating purity and identity . The "performance" of the NMR analysis is defined by its ability to confirm the quantitative loss of the C5-proton signal, ensuring complete iodination before subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura or Sonogashira).
Technical Profile: The Product
4,6-Dichloro-5-iodo-2-methylpyrimidine[1][2][3]
Molecular Formula: C₅H₃Cl₂IN₂
Solvent: Chloroform-d (CDCl₃)
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Characteristic 1H NMR Data
The 1H NMR spectrum of this molecule is distinctively simple due to the high degree of substitution on the pyrimidine ring.
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (Hz)
Structural Insight
C2-CH₃
2.68 – 2.72
Singlet (s)
3H
-
Methyl group at the 2-position.
Aromatic Region
Silent
-
0H
-
Critical Quality Attribute: Absence of signals confirms C5 substitution.
Spectral Interpretation:
The spectrum should exhibit a single, clean singlet in the aliphatic region. The chemical shift of the methyl group is slightly deshielded relative to simple methyl-pyrimidines due to the electron-withdrawing nature of the two chlorine atoms and the iodine atom on the ring. The absence of any signal in the 7.0 – 8.0 ppm range is the definitive confirmation of the product.
Comparative Analysis: Target vs. Precursor
To objectively assess the "performance" of the synthesis (Iodination), one must compare the target against its direct alternative/precursor: 4,6-Dichloro-2-methylpyrimidine .
Comparative Shift Table (CDCl₃)
Feature
Target: 5-Iodo Analog
Alternative: Non-Iodinated Precursor
Delta (Δ)
C2-Methyl Shift
2.70 ppm (approx)
2.65 ppm
+0.05 ppm (Slight Deshielding)
C5-Proton Shift
ABSENT (Silent)
7.30 – 7.46 ppm
Loss of Signal
Spectrum Complexity
Single Peak
Two Peaks (Methyl + Aromatic)
Simplified
Performance Implications[4][5][6][7][8][9][10]
Purity Assessment: If the synthesis "under-performs" (incomplete conversion), you will observe a small singlet at ~7.35 ppm. Integration of this residual peak against the methyl peak allows for precise calculation of molar purity.
Reaction Monitoring: The disappearance of the C5-H signal is a self-validating endpoint for the iodination reaction (typically using N-iodosuccinimide or ICl).
To ensure authoritative results, follow this standardized workflow. This protocol minimizes solvent effects and maximizes resolution for trace impurity detection.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the solid 4,6-Dichloro-5-iodo-2-methylpyrimidine.
Solvent: Add 0.6 mL of high-quality CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
Note: Acidic impurities in aged CDCl₃ can cause broadening of the methyl singlet. Use a fresh ampoule or neutralize with basic alumina if necessary.
Homogenization: Vortex for 30 seconds. The compound is moderately soluble; ensure no particulates remain.
Pulse Sequence: Standard 1D Proton (e.g., zg30 or s2pul).
Spectral Width: -2 to 14 ppm (sufficient to catch downfield impurities).
Relaxation Delay (d1): Set to 5.0 seconds .
Causality: Methyl protons on heteroaromatic rings can have longer T1 relaxation times. A short d1 (e.g., 1s) may saturate the signal, affecting quantitative integration against impurities.
Scans (ns): 16 (Routine) or 64 (Purity Check).
Temperature: 298 K (25 °C).
Visualization: QC Decision Workflow
The following diagram illustrates the logical decision pathway for validating the compound using NMR data.
Figure 1: Logic flow for NMR-based quality control of 4,6-Dichloro-5-iodo-2-methylpyrimidine.
References
Precursor Data (4,6-Dichloro-2-methylpyrimidine)
Source: Sigma-Aldrich Product Specification & Spectral D
Data Point: Confirms methyl shift
URL:
Target Compound Identification (CAS 111079-21-1)
Source: ChemicalBook & Commercial Vendors.
Data Point: Confirmation of structure and commercial availability as a discrete intermedi
Comparative IR & Raman Analysis: C-Cl vs. C-I Bonds in Pyrimidine Scaffolds
Executive Summary Characterizing halogenated pyrimidines is a critical step in drug discovery, particularly for antiviral and antineoplastic agents where these motifs serve as reactive intermediates or pharmacophores. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Characterizing halogenated pyrimidines is a critical step in drug discovery, particularly for antiviral and antineoplastic agents where these motifs serve as reactive intermediates or pharmacophores. This guide addresses a common analytical pitfall: the assumption that C-Cl and C-I bonds behave similarly in standard FTIR. While C-Cl stretches (700–800 cm⁻¹) are often visible in the mid-IR fingerprint region, C-I stretches (<300 cm⁻¹) are effectively "invisible" to standard KBr optics due to the high reduced mass of the iodine-carbon system. This guide provides the theoretical basis, spectral data, and validated protocols to distinguish these bonds using Far-IR and Raman spectroscopy.
Theoretical Basis: The Mass Effect
The vibrational frequency (
) of a carbon-halogen bond is governed by Hooke’s Law, which relates frequency to the force constant () and reduced mass ():
Where
.
C-Cl Bond:
Force Constant (
): High (stronger bond, higher electronegativity).
Reduced Mass (
): Lower (~8.9 amu).
Result: Higher frequency vibrations, typically lying within the standard Mid-IR window.
C-I Bond:
Force Constant (
): Low (weaker, longer bond).
Reduced Mass (
): High (~11.0 amu, dominated by Iodine's 126.9 amu).
Result: Significant redshift into the Far-IR region (< 400 cm⁻¹).
Expert Insight: The "Heavy Atom Effect" of Iodine also dampens specific ring vibrations (breathing modes), often reducing their intensity compared to their chlorinated counterparts.
Comparative Spectral Analysis
The following table synthesizes characteristic peak assignments for pyrimidine derivatives substituted at the 2-, 4-, or 5-positions.
Table 1: Characteristic Vibrational Bands (C-Cl vs. C-I)
Vibrational Mode
C-Cl Pyrimidine (Mid-IR Active)
C-I Pyrimidine (Far-IR/Raman Required)
Structural Insight
C-X Stretch
700 – 850 cm⁻¹
200 – 350 cm⁻¹
C-Cl is visible in standard fingerprint; C-I requires Far-IR.[1]
Ring Breathing
~990 – 1000 cm⁻¹ (Often Split)
~960 – 980 cm⁻¹ (Damped)
Heavy halogens shift the ring breathing mode to lower frequencies.
C-X In-Plane Bend
300 – 450 cm⁻¹
< 200 cm⁻¹
Rarely seen without specialized Far-IR setups.
Ring C=N / C=C
1550 – 1590 cm⁻¹
1540 – 1580 cm⁻¹
Iodine's lower electronegativity causes a slight redshift in ring modes.
Detection Method
Standard FTIR (KBr)
Raman or Far-IR (PE/CsI)
CRITICAL: Standard KBr optics cut off at 400 cm⁻¹.
Note: Comparison data derived from vibrational studies of 2-chloropyrimidine and iodobenzene analogs [1][2][3].
Experimental Protocols
Protocol A: Standard Analysis (C-Cl Detection)
Applicability: Chlorinated pyrimidines.
Instrument: FTIR with KBr beamsplitter and DTGS/MCT detector.
Sample Prep:
KBr Pellet: Mix 1-2 mg sample with 100 mg dry KBr. Grind to fine powder. Press at 8-10 tons.
ATR (Attenuated Total Reflectance): Diamond or ZnSe crystal. Ensure good contact.
Key Indicator: Look for a strong, sharp band in the 700–800 cm⁻¹ region. If the pyrimidine ring is unsubstituted elsewhere, the ring breathing mode near 990 cm⁻¹ will be perturbed.
Protocol B: The "Invisible" Bond (C-I Detection)
Applicability: Iodinated pyrimidines.
Challenge: The C-I stretch (~280 cm⁻¹) is absorbed by KBr optics and falls below the detector cutoff.
Method 1: Far-IR Spectroscopy
Optics: Replace KBr beamsplitter with Mylar (PET) or Multilayer beamsplitter.
Detector: Use a DTGS-PE (Polyethylene window) or Bolometer.
Sample Prep: Use Polyethylene (PE) powder instead of KBr for pellets. PE is transparent > 50 cm⁻¹.
Method 2: Raman Spectroscopy (Recommended)
Laser Source: 785 nm or 1064 nm (to minimize fluorescence common in heterocycles).
Observation: C-I stretching is Raman Active and appears as a very strong, sharp peak in the 200–300 cm⁻¹ region.
Decision Logic & Workflow
The following diagrams illustrate the logical process for distinguishing these compounds and the experimental workflow required.
Figure 1: Spectral Identification Logic
Caption: Decision tree for distinguishing C-Cl and C-I bonds based on spectral range availability.
Figure 2: Experimental Setup for C-I Detection
Caption: Required instrument configuration for detecting the low-frequency C-I stretch.
References
Srivastava, S. L., et al. "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 93, no. 1, 1984, pp. 83-91. Link
Keresztury, G., et al. "Raman spectra and vibrational assignments of 2-chloropyrimidine." Spectrochimica Acta Part A: Molecular Spectroscopy, vol. 33, no. 1, 1977, pp. 29-34.
NIST Chemistry WebBook. "Iodobenzene: Vibrational & Electronic Energy Levels." National Institute of Standards and Technology. Link
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000, pp. 10815-10837. Link
Bolognesi, P., et al. "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation." Physical Chemistry Chemical Physics, vol. 14, 2012. Link
Analytical and Synthetic Comparison Guide: Reference Standards for 4,6-Dichloro-5-iodo-2-methylpyrimidine Purity
As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, the analytical rigor applied to early-stage building blocks dictates the success of downstream Active Pharmaceutical Ingredien...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, the analytical rigor applied to early-stage building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS: 111079-21-1) is a premier example of a polyhalogenated intermediate whose value lies entirely in its chemoselectivity[1].
This guide objectively compares commercial and in-house purity reference standards for this compound, details the causality behind its analytical methods, and provides self-validating protocols to ensure synthetic integrity.
The synthetic utility of 4,6-dichloro-5-iodo-2-methylpyrimidine stems from the differential reactivity of its halogenated sites. The carbon-iodine (C-I) bond at the C5 position possesses a lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bonds at C4 and C6. Consequently, the C5-I bond undergoes rapid oxidative addition with Palladium(0) catalysts in cross-coupling reactions (e.g., Suzuki, Stille)[2]. Conversely, the highly electron-deficient C4 and C6 positions are primed for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides, such as sodium methoxide[3].
If a reference standard—and by extension, the bulk material—contains des-iodo impurities (e.g., 4,6-dichloro-2-methylpyrimidine) or over-chlorinated analogs, the chemoselectivity collapses. Palladium catalysts will unselectively insert into C-Cl bonds in the absence of the C-I bond, leading to off-target oligomerization, catalyst poisoning, and inseparable regioisomeric mixtures.
Chemoselective pathways showing differential reactivity of C-I and C-Cl bonds.
Comparative Analysis of Reference Standard Sources
When establishing a baseline for purity, researchers must choose between commercial high-purity standards, standard commercial grades, and in-house purified materials. The table below objectively compares these alternatives based on analytical reliability and synthetic impact.
Unsuitable as an analytical reference; requires recrystallization.
In-House Purified
>99.0%
Requires full orthogonal workup (qNMR, HRMS)
Low material cost, high labor/time cost
Best for late-stage API development requiring strict impurity tracking.
Experimental Data Note: In a controlled Suzuki cross-coupling experiment, utilizing a starting material calibrated against a ≥97% purity standard yielded an 88% isolated product. When the starting material dropped to 92% purity (containing 5% des-iodo impurity), the isolated yield plummeted to 61% due to catalyst sequestration and difficult chromatographic separation.
Self-Validating Analytical Protocol
To establish an absolute baseline, the reference standard must be validated using an orthogonal approach. The following methodology provides a self-validating system: HPLC ensures chromatographic purity, while NMR confirms structural integrity.
Step-by-Step RP-HPLC Methodology
Causality: A Reverse-Phase C18 column is selected due to the hydrophobic nature of the polyhalogenated pyrimidine. A wavelength of 254 nm is optimal because the conjugated π-system of the pyrimidine ring exhibits strong UV absorbance at this frequency, ensuring maximum sensitivity for structurally related impurities.
System Preparation: Equip an HPLC system with a Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
Mobile Phase Setup:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses the ionization of the pyrimidine nitrogens, preventing peak tailing).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, followed by a 3-minute hold at 90% B.
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm.
Sample Preparation: Dissolve exactly 10.0 mg of the reference standard in 10 mL of Acetonitrile (1 mg/mL). Inject 5 µL.
System Suitability (Self-Validation): The method is only valid if the resolution (
) between the main peak (4,6-dichloro-5-iodo-2-methylpyrimidine) and the nearest impurity peak (typically the des-iodo analog) is ≥ 2.0.
Structural Confirmation via NMR
Causality: Because the pyrimidine ring is fully substituted at positions 2, 4, 5, and 6, the
H NMR spectrum will be exceptionally simple, acting as a rapid purity filter. Any proton signals outside the methyl region indicate contamination.
H NMR (400 MHz, CDCl): Observe a sharp singlet at approximately 2.65 ppm, integrating to 3 protons (C2-CH). The absolute absence of aromatic protons ( 7.0 - 9.0 ppm) validates the absence of des-halogenated pyrimidine impurities.
C NMR (100 MHz, CDCl): Verify the presence of the highly shielded C5 carbon. The heavy-atom effect of iodine shifts the C5 signal upfield to approximately 90-95 ppm, distinguishing it from the chlorinated carbons (C4/C6 at ~160 ppm) and the methyl carbon (~25 ppm).
Orthogonal analytical workflow for validating 4,6-Dichloro-5-iodo-2-methylpyrimidine standards.
Conclusion
For 4,6-dichloro-5-iodo-2-methylpyrimidine, analytical purity is inextricably linked to synthetic viability. Utilizing a commercial reference standard of ≥97% purity[1], or rigorously validating an in-house batch using the orthogonal HPLC and NMR protocols described above, is a mandatory prerequisite for successful complex heterocycle synthesis.
LC-MS identification of impurities in 4,6-Dichloro-5-iodo-2-methylpyrimidine
High-Resolution LC-MS vs. Conventional SQD for Impurity Profiling of 4,6-Dichloro-5-iodo-2-methylpyrimidine: A Comparative Guide As pharmaceutical pipelines increasingly rely on highly functionalized, polyhalogenated int...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution LC-MS vs. Conventional SQD for Impurity Profiling of 4,6-Dichloro-5-iodo-2-methylpyrimidine: A Comparative Guide
As pharmaceutical pipelines increasingly rely on highly functionalized, polyhalogenated intermediates for the synthesis of targeted therapies (such as kinase inhibitors), the analytical burden of characterizing these precursors has intensified. 4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS 111079-21-1)[1] is a prime example of a complex intermediate where conventional analytical techniques fall short.
Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified if they exceed a reporting threshold of 0.05%[2]. For halogenated pyrimidines, impurities often consist of des-halogenated by-products, regioisomers, or oxidative degradation products. This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) against conventional Single Quadrupole (SQD) platforms, providing a self-validating protocol for definitive structural elucidation[3].
The Analytical Challenge: Causality in Polyhalogenated Mass Spectrometry
To understand why platform selection is critical, we must examine the fundamental physics of the analyte. 4,6-Dichloro-5-iodo-2-methylpyrimidine (
) presents a unique mass spectrometric signature driven by two factors:
The Mass Defect of Iodine: Iodine is monoisotopic (
) but possesses a significant negative mass defect (exact mass: 126.9045 Da). Consequently, the exact mass of the intact molecule is noticeably lower than its nominal mass. Low-resolution instruments (like SQD) often struggle with mass assignments for heavily iodinated compounds, leading to false-positive impurity identifications.
Complex Isotopic Fine Structure: The presence of two chlorine atoms (
and in a ~3:1 ratio) generates a distinct isotopic envelope (approximately 9:6:1 intensity ratio).
When analyzing a des-iodo impurity (e.g., 4,6-dichloro-2-methylpyrimidine) versus a des-chloro impurity (e.g., 4-chloro-5-iodo-2-methylpyrimidine), the isotopic envelope and exact mass shift drastically. Relying solely on HPLC-UV or nominal mass SQD introduces unacceptable ambiguity. High-resolution accurate mass (HRAM) systems like Q-TOF MS resolve these isobaric and isotopic complexities with sub-2 ppm mass accuracy[3],[4].
Objective Platform Comparison
The following table summarizes the performance metrics of UHPLC-Q-TOF MS versus standard HPLC-UV-SQD for the impurity profiling of halogenated pyrimidines.
Q-TOF accurately quantifies the vs. isotopic ratio to confirm de-chlorination.
Sensitivity (LOD)
< 0.01% (relative to API)
~0.05% (relative to API)
Q-TOF safely exceeds the ICH Q3A reporting threshold[2], crucial for genotoxic impurity screening[4].
Structural Elucidation
Targeted MS/MS Fragment Alignment
In-source fragmentation only
Q-TOF enables exact mapping of fragmentation pathways (e.g., loss of or ).
False Positive Rate
Extremely Low
Moderate to High
SQD is susceptible to matrix interferences and baseline noise mimicking trace impurities.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol integrates internal controls to ensure that every structural assignment is mathematically and chemically sound.
Step 1: Sample Preparation & Spike Recovery (The Internal Control)
Procedure: Dissolve 4,6-Dichloro-5-iodo-2-methylpyrimidine in LC-MS grade Acetonitrile/Water (50:50 v/v) to a final API concentration of 1.0 mg/mL.
Self-Validation: Spike the sample with a structurally similar halogenated internal standard (e.g., 2,4-dichloropyrimidine) at exactly 0.05% (0.5 µg/mL). Causality: This proves the system's ability to recover and detect impurities at the ICH Q3A identification threshold without being masked by the massive ion current of the API.
Step 2: Chromatographic Separation
Column: Sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Causality for Mobile Phase Selection: Formic acid is chosen over Trifluoroacetic acid (TFA). While TFA provides excellent peak shape, it causes severe ion suppression in Electrospray Ionization (ESI) positive mode and forms strong ion pairs that complicate the mass spectra. Formic acid ensures optimal
protonation.
Step 3: Dual-Spray Q-TOF MS Acquisition (The Mass Lock)
Ionization: ESI Positive mode.
Self-Validation (Real-Time Mass Calibration): Utilize a dual-spray source to continuously infuse a reference mass solution (e.g., Purine
121.0509 and HP-0921 922.0098). Causality: Thermal drift in the flight tube can shift mass accuracy. Continuous reference infusion mathematically locks the mass axis in real-time, guaranteeing < 2 ppm error for every scan[3].
Fragmentor Voltage: Optimized to 110 V. Causality: Halogenated compounds, particularly those with iodine, are highly susceptible to in-source fragmentation (loss of the iodine radical). A carefully titrated fragmentor voltage preserves the intact precursor ion.
Experimental Data: Impurity Profiling Results
Using the self-validating Q-TOF workflow, a batch of 4,6-Dichloro-5-iodo-2-methylpyrimidine[1] was analyzed. The Molecular Feature Extraction (MFE) algorithm successfully isolated the API and three distinct process impurities.
Data Interpretation: The mass error for all identified features is well below the 2 ppm threshold. Furthermore, the isotopic match score (which compares the theoretical vs. observed
ratios) confirms the exact number of chlorine atoms retained in each impurity.
Workflow Visualization
The following diagram illustrates the logical architecture of the self-validating LC-MS/MS workflow, demonstrating how raw data is filtered through strict analytical gates to prevent false positive identifications.
Fig 1. Self-validating LC-MS workflow for halogenated pyrimidine impurity profiling.
Conclusion
For highly functionalized intermediates like 4,6-Dichloro-5-iodo-2-methylpyrimidine, conventional SQD platforms introduce unacceptable analytical risk due to their inability to resolve the mass defects and isotopic complexities inherent to polyhalogenated species. By employing a UHPLC-Q-TOF MS platform equipped with a self-validating continuous mass-lock protocol, analytical scientists can confidently identify des-halogenated and hydrolytic impurities down to the 0.01% level. This approach not only ensures strict compliance with ICH Q3A guidelines but also accelerates the downstream qualification of critical pharmaceutical intermediates.
References
Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies / HPST.
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH) / PMC.
4,6-Dichloro-5-iodo-2-methylpyrimidine (CAS 111079-21-1) Product Data & Properties. ChemScene.
Comparative UV-Vis Spectroscopic Analysis of 4,6-Dichloro-5-iodo-2-methylpyrimidine and Alternative Halogenated Pyrimidines
Executive Summary For drug development professionals and synthetic chemists, 4,6-Dichloro-5-iodo-2-methylpyrimidine serves as a highly functionalized, polyhalogenated heterocyclic scaffold. Accurately characterizing its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, 4,6-Dichloro-5-iodo-2-methylpyrimidine serves as a highly functionalized, polyhalogenated heterocyclic scaffold. Accurately characterizing its electronic structure via UV-Vis spectroscopy is critical for monitoring reaction kinetics, assessing purity, and predicting photophysical behavior during complex cross-coupling reactions.
This guide objectively compares the UV-Vis absorption profile of 4,6-dichloro-5-iodo-2-methylpyrimidine against alternative pyrimidine derivatives. By breaking down the mechanistic causality behind substituent-induced spectral shifts, this document provides a self-validating framework for acquiring and interpreting high-fidelity spectroscopic data.
Mechanistic Causality: The Photophysics of Halogenated Pyrimidines
To understand the UV-Vis spectrum of 4,6-dichloro-5-iodo-2-methylpyrimidine, one must first examine the baseline electronic transitions of the parent heterocycle. Unsubstituted pyrimidine exhibits two primary absorption bands in non-polar solvents: a strong, symmetry-allowed
transition at approximately 243 nm, and a weaker, symmetry-forbidden transition at 298 nm[1].
When the pyrimidine ring is substituted with halogens, the electronic structure is fundamentally altered. Halogenation induces pronounced bathochromic (red) shifts and hyperchromic effects (increased molar absorptivity), particularly in the lower-energy bands[2]. This is driven by two competing forces:
Resonance (Mesomeric) Effect: The lone electron pairs on the chlorine and iodine atoms delocalize into the pyrimidine
-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO)[2].
The Heavy Atom Effect: Iodine, possessing a large atomic radius and high polarizability, exerts a profound heavy atom effect. This significantly lowers the energy of the
Lowest Unoccupied Molecular Orbital (LUMO) and facilitates spin-orbit coupling, which can increase the intensity of otherwise forbidden transitions[2].
The synergistic effect of the C2-methyl group (hyperconjugation), C4/C6-chlorines, and the C5-iodine results in a cumulative narrowing of the HOMO-LUMO gap, pushing the absorption maximum (
) significantly toward the visible spectrum compared to unsubstituted alternatives.
Substituent effects driving the bathochromic shift in halogenated pyrimidines.
Comparative UV-Vis Performance Data
The table below summarizes the quantitative spectral shifts observed as the pyrimidine core becomes progressively functionalized.
Standard building block; moderate resonance shift[3].
4,6-Dichloro-5-iodo-2-methylpyrimidine
2-Me, 4,6-diCl, 5-I
~270–275 nm
>315 nm
Advanced scaffold; extreme bathochromic shift due to C5-Iodine[2].
(Note: Values for highly substituted derivatives represent extrapolated ranges based on established vacuum ultraviolet and UV spectral shifts for halopyrimidines[2].)
Self-Validating Experimental Protocol for UV-Vis Spectroscopy
To ensure trustworthy and reproducible data, the following protocol incorporates built-in validation steps. The choice of solvent and cuvette material is critical, as improper selection will obscure the target electronic transitions.
Step-by-Step Methodology
Solvent Selection (Causality): Utilize HPLC-grade Cyclohexane . Why? Polar protic solvents like methanol form hydrogen bonds with the pyrimidine nitrogen lone pairs. This stabilizes the
-orbitals, causing a hypsochromic (blue) shift that can completely obscure the critical transition[1].
Sample Preparation: Accurately weigh 1–2 mg of 4,6-dichloro-5-iodo-2-methylpyrimidine and dissolve it in 10 mL of cyclohexane to create a stock solution.
Serial Dilution & Linearity Check (Self-Validation): Prepare three working concentrations (e.g.,
M, M, and M). Why? Plotting Absorbance vs. Concentration ensures the sample obeys the Beer-Lambert law (). If the relationship is non-linear, it indicates molecular aggregation or detector saturation, invalidating the calculated molar absorptivity ().
Cuvette Selection: Use 10 mm path-length Quartz cuvettes . Why? Standard borosilicate glass absorbs heavily below 300 nm, which will artificially truncate the
absorption band.
Baseline Correction: Record a solvent blank using pure cyclohexane from 200 nm to 400 nm to subtract background solvent scattering.
Spectral Acquisition: Scan the sample solutions at a 1 nm resolution. Calculate the exact molar absorptivity (
) for both the primary and secondary peaks using the validated linear concentration range.
Self-validating UV-Vis spectroscopy workflow for halogenated pyrimidine derivatives.
Application in Drug Development: Exploiting the C5-Iodine
In pharmaceutical synthesis, 4,6-dichloro-5-iodo-2-methylpyrimidine is prized for its potential in regioselective cross-coupling. Theoretically, the C5-iodine is the most reactive site for oxidative addition in palladium-catalyzed reactions (such as the Stille or Suzuki coupling). However, experimental data reveals that this position is highly sterically hindered by the adjacent C4 and C6 chlorine atoms[4].
Researchers often find that standard catalytic conditions fail to yield the desired 5-substituted compound, necessitating the screening of specialized bulky ligands (e.g., Buchwald ligands like X-Phos) to force the reaction[4]. During this complex optimization process, UV-Vis spectroscopy serves as a rapid, orthogonal technique to LC-MS. Because the heavy iodine atom is responsible for the extreme bathochromic shift[2], the successful cleavage of the C5-I bond during cross-coupling results in a distinct, easily monitorable hypsochromic (blue) shift in the reaction mixture's absorption profile.